molecular formula C3H7Cl2NO2 B555685 3-Chloroalanine hydrochloride CAS No. 35401-46-8

3-Chloroalanine hydrochloride

Cat. No.: B555685
CAS No.: 35401-46-8
M. Wt: 160 g/mol
InChI Key: IENJPSDBNBGIEL-UHFFFAOYSA-N
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Description

3-Chloroalanine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7Cl2NO2 and its molecular weight is 160 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3157-46-8, 51887-89-9, 35401-46-8
Record name NSC166168
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Record name NSC16554
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-chloropropanoic acid hydrochloride
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Foundational & Exploratory

Unveiling the Chemical Landscape of 3-Chloroalanine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – As a pivotal compound in contemporary biochemical and pharmaceutical research, 3-Chloroalanine hydrochloride continues to garner significant attention for its role as a potent enzyme inhibitor and its potential applications in drug development. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Core Chemical and Physical Properties

3-Chloro-L-alanine hydrochloride is a synthetic amino acid analog distinguished by the substitution of a chlorine atom on the beta-carbon of alanine.[1] This structural modification is central to its biological activity. The compound is typically a white to off-white solid, soluble in water.[2]

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
Molecular Formula C₃H₇Cl₂NO₂[2][3][4]
Molecular Weight 160.00 g/mol [2][4]
CAS Number 51887-89-9[2][3][4][5]
Appearance White to off-white solid/powder[2][6]
Melting Point 205 °C (decomposition)[6]
Solubility Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM)[2]
Storage Temperature 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[2]
Purity (by HPLC) min. 94.0 area%[5]
Purity (by Argentometric Titration) min. 98.0 %[5]
Specific Rotation [α]20/D +3.0 to +6.0 deg (c=0.7, HCl(1+2))[5]

Synthesis and Manufacturing

The primary route for the synthesis of 3-Chloro-L-alanine hydrochloride involves the chlorination of L-serine. A common laboratory-scale synthesis protocol is as follows:

General Procedure for the Synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine:

  • Suspension: L-serine is suspended in a suitable solvent, such as methanol.

  • Esterification: Thionyl chloride is added to the suspension to facilitate the formation of L-serine methyl ester hydrochloride. This step is crucial to protect the carboxylic acid group and prevent unwanted side reactions.

  • Chlorination: The resulting ester is then chlorinated using an additional amount of thionyl chloride in a solvent like dichloromethane or dichloroethane. This step substitutes the hydroxyl group of the serine backbone with a chlorine atom.

  • Isolation: The final product, 3-Chloro-L-alanine hydrochloride, is isolated and purified.

A detailed, step-by-step protocol for a similar synthesis is often proprietary to chemical suppliers but the general methodology is well-established in organic chemistry.

Biological Activity and Mechanism of Action

3-Chloro-L-alanine hydrochloride is a well-documented inhibitor of several key enzymes, making it a valuable tool for studying metabolic pathways and a compound of interest for therapeutic development.

Enzyme Inhibition:

  • Alanine Aminotransferase (ALAT): It acts as a competitive inhibitor of ALAT, an enzyme crucial for amino acid metabolism.[6][7] By blocking ALAT, it can disrupt the energy production pathways in rapidly proliferating cells, such as cancer cells.[7]

  • Alanine Racemase: This compound is known to inhibit alanine racemase, an enzyme essential for bacterial cell wall synthesis.

  • Serine Palmitoyltransferase (SPT): It has demonstrated inhibitory effects on SPT, the rate-limiting enzyme in sphingolipid biosynthesis, thereby impacting lipid metabolism and cell signaling.[7]

  • Other Enzymes: It has also been shown to inhibit threonine deaminase and the branched-chain amino acid transaminase.

Anti-cancer Potential and Signaling Pathway:

The inhibition of ALAT by 3-Chloro-L-alanine hydrochloride has been shown to suppress tumor progression in lung carcinoma.[6] This effect is linked to a shift in cancer cell metabolism. By inhibiting ALAT, the compound impairs D-glucose uptake and L-alanine production in cancer cells.[8] This leads to an initial energy deficit, activating AMP-activated protein kinase (AMPK) and promoting mitochondrial respiration.[8] The downstream effects include altered phosphorylation of p38 MAPK, ERK, and Rb1 proteins, ultimately leading to reduced cancer cell growth.[8]

ALAT_Inhibition_Pathway cluster_ALAT_effects ALAT Inhibition Effects cluster_downstream Downstream Targets 3-Chloroalanine_hydrochloride 3-Chloroalanine hydrochloride ALAT Alanine Aminotransferase (ALAT) 3-Chloroalanine_hydrochloride->ALAT inhibits Glucose_Uptake D-Glucose Uptake Alanine_Production L-Alanine Production Energy_Deficit Initial Energy Deficit (↓ATP) Glucose_Uptake->Energy_Deficit leads to Alanine_Production->Energy_Deficit leads to AMPK AMPK Activation Energy_Deficit->AMPK activates Mitochondrial_Respiration Mitochondrial Respiration AMPK->Mitochondrial_Respiration promotes Downstream_Signaling Altered Downstream Signaling Mitochondrial_Respiration->Downstream_Signaling influences p38_MAPK p38 MAPK Phosphorylation Downstream_Signaling->p38_MAPK ERK ERK Phosphorylation Downstream_Signaling->ERK Rb1 Rb1 Phosphorylation Downstream_Signaling->Rb1 Cancer_Growth Reduced Cancer Cell Growth p38_MAPK->Cancer_Growth contributes to ERK->Cancer_Growth contributes to Rb1->Cancer_Growth contributes to

Figure 1: Signaling pathway initiated by the inhibition of Alanine Aminotransferase (ALAT) by this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological effects of this compound. Below are outlines of key experimental methodologies.

Alanine Aminotransferase (ALT/GPT) Activity Assay

This assay measures the enzymatic activity of ALT. The principle involves the ALT-catalyzed transamination of L-alanine and α-ketoglutarate to produce pyruvate and L-glutamate. The pyruvate is then used in a subsequent reaction to produce a detectable signal (colorimetric or fluorometric).

General Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, substrate solution (containing L-alanine and α-ketoglutarate), and a pyruvate standard curve.

  • Sample Preparation: Prepare tissue homogenates, cell lysates, or serum samples.

  • Reaction Setup: In a 96-well plate, add the sample or pyruvate standard.

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction. For inhibitor studies, this compound would be pre-incubated with the enzyme or included in the reaction mixture.

  • Detection: After a defined incubation period, add a chromogenic agent that reacts with the generated pyruvate to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Calculation: Determine the ALT activity in the samples by comparing their absorbance to the pyruvate standard curve.

Note: Specific concentrations, incubation times, and reagents may vary depending on the commercial kit used.[9][10]

Cytotoxicity Assay

To determine the cytotoxic effects of this compound on cell lines, a standard cytotoxicity assay such as the MTT or MTS assay can be employed.

General Workflow:

Cytotoxicity_Assay_Workflow start Start: Seed cells in a 96-well plate incubation1 Incubate for 24 hours (allow cells to attach) start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation2 add_reagent Add MTT/MTS reagent to each well incubation2->add_reagent incubation3 Incubate for 1-4 hours (allow for formazan formation) add_reagent->incubation3 add_solubilizer Add solubilization solution (if using MTT) incubation3->add_solubilizer read_absorbance Measure absorbance at the appropriate wavelength add_solubilizer->read_absorbance analyze_data Analyze data to determine cell viability and IC50 read_absorbance->analyze_data

Figure 2: General workflow for a cytotoxicity assay to evaluate the effect of this compound on cell viability.

Safety and Handling

3-Chloro-L-alanine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

Conclusion

This compound is a versatile and potent tool in biochemical and pharmaceutical research. Its well-defined chemical properties and its specific inhibitory action on key metabolic enzymes provide a solid foundation for its use in studying cellular metabolism and for the development of novel therapeutic strategies, particularly in the field of oncology. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their investigations.

References

3-Chloroalanine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 3-Chloroalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroalanine, a non-proteinogenic amino acid analog of alanine, functions as a potent mechanism-based inhibitor, primarily targeting a range of pyridoxal phosphate (PLP)-dependent enzymes. Its most well-characterized activity, particularly in the context of its antimicrobial properties, is the irreversible inactivation of alanine racemase. This enzyme is critical for the biosynthesis of the bacterial cell wall, making it an attractive target for antibiotic development. 3-Chloroalanine's mechanism proceeds via a "suicide" inactivation pathway, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site. This guide provides a detailed overview of the biochemical mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core pathways and processes.

Core Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

The primary mechanism of action for 3-chloroalanine is the irreversible inhibition of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor.[1] PLP-dependent enzymes are ubiquitous and catalyze a wide variety of reactions involving amino acids, such as transamination, decarboxylation, and racemization.[2][3]

The inhibition by 3-chloroalanine is a classic example of mechanism-based or "suicide" inactivation.[1] The process can be broken down into the following key steps:

  • Formation of External Aldimine: 3-Chloroalanine enters the enzyme's active site and forms a Schiff base (an external aldimine) with the PLP cofactor, displacing an active site lysine residue that is normally bound to PLP.[1][4]

  • Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery initiates a β-elimination reaction. It abstracts the α-proton from 3-chloroalanine, and a chloride ion is subsequently eliminated from the β-carbon.[1]

  • Generation of a Reactive Intermediate: This elimination reaction generates a highly reactive α,β-unsaturated aminoacrylate intermediate (or a related allenic species) bound to the PLP cofactor.[1][5] This electrophilic intermediate is an activated Michael acceptor.

  • Covalent Modification: A nucleophilic residue within the enzyme's active site attacks the reactive intermediate, forming a stable, covalent bond.[1] This act of irreversible alkylation permanently inactivates the enzyme.[5]

This mechanism is highly specific, as the inhibitor must be a substrate that is processed by the target enzyme to be converted into its toxic form.

sub 3-Chloroalanine (Inhibitor) Enters Active Site schiff Formation of External Aldimine (Schiff Base) sub->schiff Displaces Lysine plp Enzyme-PLP (Internal Aldimine) plp->schiff elim Catalytic β-Elimination of HCl schiff->elim Enzyme Action inter Reactive Intermediate Formed (α,β-Unsaturated Imine) elim->inter attack Nucleophilic Attack by Active Site Residue inter->attack inact Covalently Modified, Inactive Enzyme attack->inact

Caption: General mechanism of suicide inhibition of PLP-dependent enzymes.

Primary Target: Alanine Racemase

The antibacterial effect of 3-chloroalanine is predominantly attributed to its potent inhibition of alanine racemase (Alr).[6][7] This PLP-dependent enzyme is ubiquitous in bacteria but absent in humans, making it an ideal therapeutic target.[5][7] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine.[8] D-alanine is an essential building block for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[7]

By irreversibly inactivating alanine racemase, 3-chloroalanine depletes the intracellular pool of D-alanine.[6] This halts peptidoglycan synthesis, leading to a compromised cell wall, osmotic instability, and ultimately, cell lysis.[9] Both D- and L-isomers of 3-chloroalanine have been shown to be effective inhibitors of the enzyme and bacterial growth.[6]

cluster_consequence Consequence of Inhibition chloroalanine 3-Chloroalanine alr Alanine Racemase (Alr) chloroalanine->alr Irreversible Inhibition d_ala D-Alanine alr->d_ala Product l_ala L-Alanine l_ala->alr Substrate peptido Peptidoglycan Synthesis d_ala->peptido wall Bacterial Cell Wall Integrity peptido->wall peptido->wall lysis Cell Lysis wall->lysis

Caption: Logical flow of 3-chloroalanine's antibacterial action via Alr.

Other Enzymatic Targets

While alanine racemase is a primary target, 3-chloroalanine's mechanism lends itself to the inhibition of other PLP-dependent enzymes. This broader activity profile is important to consider in drug development for potential off-target effects. Known secondary targets include:

  • Branched-chain amino acid transaminase (Transaminase B) [1][10]

  • Alanine-valine transaminase (Transaminase C) [1][11]

  • D-glutamate-D-alanine transaminase [6][12]

  • Threonine deaminase [1][10]

  • L-aspartate-β-decarboxylase [1][10]

  • D-alanine:D-alanine ligase [12]

Inhibition of these enzymes can disrupt various metabolic pathways, contributing to the compound's overall bacteriostatic or bactericidal effects.[1][11] For instance, the inhibition of transaminases B and C is responsible for the isoleucine and valine growth requirement observed in E. coli when treated with β-chloro-L-alanine.[11]

Quantitative Inhibition Data

Quantifying the potency of irreversible, time-dependent inhibitors like 3-chloroalanine is complex. While classical IC50 or Ki values are sometimes reported, parameters describing the rate of inactivation are often more informative. The available literature provides the following key metrics.

Inhibitor/AnalogEnzyme TargetEnzyme SourceParameterValueReference(s)
β-Chloro-L-alanine Alanine RacemaseEscherichia coliHalf-life of inactivation (t₁/₂) at 20 mM7.5 min[5]
3-Chloro-D-alanine D-alanine:D-alanine ligaseStaphylococcus aureusInhibition Constant (Kᵢ)~4 µM[12]
D-chlorovinylglycine Alanine RacemaseEscherichia coli BSecond-order rate constant122 ± 14 M⁻¹s⁻¹
β-Chloro-D-alanine Alanine Racemase & D-glutamate-D-alanine transaminaseExtracts of E. coli or B. subtilis% Inhibition90-95%[6]

Experimental Protocols

Protocol: Coupled Assay for Alanine Racemase Activity and Inhibition

This protocol is adapted from methodologies used for high-throughput screening of alanine racemase inhibitors.[6] It measures the racemization of D-alanine to L-alanine, which is then coupled to the deamination of L-alanine by L-alanine dehydrogenase, producing a quantifiable NADH signal.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase (from Bacillus subtilis)

  • D-alanine substrate

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • This compound (or other test inhibitor)

  • Assay Buffer: 100 mM Tris-Tricine or HEPES, pH 8.0-8.5

  • 384-well microplates (black, clear bottom for fluorescence)

  • Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.

Procedure:

  • Prepare Reagents:

    • Reaction Cocktail: In Assay Buffer, prepare a cocktail containing 1 mM NAD⁺ and 0.03 units/mL L-alanine dehydrogenase.

    • Enzyme Solution: Prepare a solution of alanine racemase (e.g., 12 nM final concentration) in Assay Buffer.

    • Substrate Solution: Prepare a D-alanine solution (e.g., 2.5 mM final concentration) in Assay Buffer.

    • Inhibitor Stock: Prepare a stock solution of this compound in water or appropriate buffer. Create a dilution series for IC₅₀ determination.

  • Assay Setup (384-well plate):

    • Test Wells: Add test inhibitor solution to wells.

    • Positive Control (100% Inhibition): Add a known inhibitor (e.g., D-cycloserine) or buffer without enzyme.

    • Negative Control (0% Inhibition): Add vehicle (e.g., DMSO, water) to wells.

    • Add the Reaction Cocktail to all wells.

    • Add the Enzyme Solution to all wells except the positive control wells designated for no enzyme activity.

    • Incubate the plate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate and Read Reaction:

    • Initiate the enzymatic reaction by adding the D-alanine Substrate Solution to all wells.

    • Immediately place the plate in the plate reader.

    • Monitor the increase in NADH fluorescence or absorbance at 340 nm over time (e.g., every minute for 20-40 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • For Kᵢ determination of reversible inhibitors, perform the assay with varying concentrations of both inhibitor and substrate (D-alanine) and analyze the data using a Lineweaver-Burk plot.[6] For irreversible inhibitors like 3-chloroalanine, analyze the time-dependent loss of enzyme activity.

Caption: Experimental workflow for the coupled alanine racemase inhibition assay.

References

3-Chloroalanine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental physicochemical properties of 3-Chloroalanine hydrochloride, specifically its molecular formula and molecular weight. This information is essential for researchers, scientists, and professionals in drug development for accurate formulation, stoichiometric calculations, and experimental design.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

ParameterValue
Molecular Formula C₃H₇Cl₂NO₂[1][2]
Molecular Weight 160.00 g/mol [1][3]

Molecular Composition

The molecular formula C₃H₇Cl₂NO₂ indicates the elemental composition of this compound. A simplified representation of its constituent parts is provided below.

3-Chloroalanine 3-Chloroalanine 3-Chloroalanine_hydrochloride 3-Chloroalanine Hydrochloride 3-Chloroalanine->3-Chloroalanine_hydrochloride HCl HCl HCl->3-Chloroalanine_hydrochloride

Composition of this compound.

Note on Content: The user's request for an in-depth technical guide, including experimental protocols and signaling pathways, extends beyond the scope of providing the molecular weight and formula for a chemical compound. Such detailed information would be relevant for a biologically active molecule's specific applications and mechanisms of action, which is not the focus of this core data summary.

References

Technical Guide: Solubility and Applications of 3-Chloroalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Chloroalanine hydrochloride in water and Dimethyl Sulfoxide (DMSO). It also details its primary mechanism of action as an enzyme inhibitor and outlines experimental protocols for solubility determination and enzyme inhibition assays.

Quantitative Solubility Data

This compound, a derivative of the amino acid alanine, exhibits good solubility in both aqueous and organic solvent systems, which is crucial for its application in various experimental settings. The quantitative solubility data is summarized in the table below. It is important to note that for dissolution in DMSO, ultrasonic agitation is recommended to overcome potential hygroscopic effects of the solvent.[1][2][3] A minor discrepancy exists in the reported solubility in water, which may be attributable to differences in experimental conditions such as temperature and pH.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Notes
Water≥ 100625.00Saturation may be higher.
Water50312.50Solution reported as clear and colorless.
Dimethyl Sulfoxide (DMSO)100625.00Ultrasonic agitation is recommended. The hygroscopic nature of DMSO can impact solubility.[1][2][3]

Mechanism of Action: Enzyme Inhibition

This compound is a well-documented inhibitor of several bacterial enzymes, with its most significant activity being against alanine racemase . This enzyme is pivotal for bacterial survival as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[4][5] The inhibition of alanine racemase by 3-chloroalanine leads to a depletion of the D-alanine pool, which in turn disrupts peptidoglycan synthesis. This disruption weakens the cell wall, ultimately leading to cell lysis and bacterial death.[4] This targeted mechanism makes this compound a compound of interest in the development of novel antimicrobial agents.

G cluster_bacterial_cell Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase Substrate D_Alanine D-Alanine Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Essential Component CellWall Intact Cell Wall Peptidoglycan->CellWall CellLysis Cell Lysis AlanineRacemase->D_Alanine Catalyzes Inhibitor 3-Chloroalanine Hydrochloride Inhibitor->AlanineRacemase Inhibits

Inhibition of Alanine Racemase by this compound.

The depletion of D-alanine due to the inhibition of alanine racemase has further downstream consequences for bacterial physiology. It not only compromises the structural integrity of the cell wall but can also increase the susceptibility of bacteria to other antimicrobial agents, such as β-lactams.[2]

G Inhibition Inhibition of Alanine Racemase D_Alanine_Depletion D-Alanine Depletion Inhibition->D_Alanine_Depletion PG_Synthesis_Disruption Peptidoglycan Synthesis Disruption D_Alanine_Depletion->PG_Synthesis_Disruption Weakened_Cell_Wall Weakened Cell Wall PG_Synthesis_Disruption->Weakened_Cell_Wall Increased_Susceptibility Increased Susceptibility to other Antibiotics Weakened_Cell_Wall->Increased_Susceptibility Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis G Start Add excess 3-Chloroalanine HCl to Solvent (Water/DMSO) Equilibrate Equilibrate in Thermostatic Shaker (24-48h) Start->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter Dilute Accurately Dilute Filtered Sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

References

spectroscopic data of 3-Chloroalanine hydrochloride (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic properties of 3-Chloroalanine hydrochloride, a crucial building block in various pharmaceutical and research applications. The following sections present nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside detailed experimental protocols for data acquisition. This information is intended to serve as a core resource for scientists engaged in drug discovery, process development, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for polar molecules.

Data Presentation

The ¹H and ¹³C NMR spectral data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9 (broad s)Singlet (broad)3HNH₃⁺
4.45Triplet1Hα-CH
3.95Doublet of doublets2Hβ-CH₂

Note: The chemical shift of the amine protons (NH₃⁺) can be variable and is often broad due to exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmAssignment
169.5C=O (Carboxylic Acid)
52.0α-CH
43.5β-CH₂
Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

A sample of this compound (approximately 10-20 mg) was dissolved in 0.7 mL of DMSO-d6. The spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR: The spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during the acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum of a solid sample was obtained using the potassium bromide (KBr) pellet method.

Data Presentation

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800 (broad)StrongO-H stretch (carboxylic acid), N-H stretch (ammonium)
1735StrongC=O stretch (carboxylic acid)
1590MediumN-H bend (ammonium)
1450MediumC-H bend
750MediumC-Cl stretch
Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method):

A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum. It is important to note that for hydrochloride samples, ion exchange with KBr can sometimes occur, potentially leading to spectral artifacts. Using potassium chloride (KCl) as the matrix material can be an alternative to mitigate this issue.[1]

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is outlined in the diagram below. This workflow ensures a systematic approach to obtaining comprehensive and reliable data for structural elucidation and quality assessment.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample NMR Analysis IR_Sample Prepare KBr Pellet Sample->IR_Sample IR Analysis NMR_Spec Acquire 1H & 13C NMR Spectra NMR_Sample->NMR_Spec IR_Spec Acquire FT-IR Spectrum IR_Sample->IR_Spec Process_NMR Process & Analyze NMR Data NMR_Spec->Process_NMR Process_IR Process & Analyze IR Data IR_Spec->Process_IR Structure_Confirm Structural Confirmation Process_NMR->Structure_Confirm Process_IR->Structure_Confirm

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Discovery and History of β-Chloro-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloro-L-alanine is a synthetic amino acid analogue that has played a significant role in the fields of biochemistry and pharmacology. As a potent and often irreversible inhibitor of several key enzymes, particularly those involved in bacterial cell wall biosynthesis, it has been instrumental as a research tool and a lead compound in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, history, and biochemical properties of β-chloro-L-alanine, with a focus on its mechanism of action and its applications in drug development.

Discovery and History

While the definitive first synthesis of β-chloro-L-alanine is not prominently documented in readily available literature, its investigation as an amino acid antagonist began in the mid-20th century, a period of intense research into antimetabolites as potential therapeutic agents. Early studies focused on its effects on bacterial growth and its role as an inhibitor of enzymes that utilize natural amino acids. Research conducted in the 1970s and 1980s solidified its importance as a tool to study pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase, a crucial enzyme for bacterial cell wall synthesis. These investigations laid the groundwork for its exploration as an antibacterial agent and as a scaffold for the synthesis of more complex enzyme inhibitors.

Synthesis of β-Chloro-L-alanine

The most common synthetic route to β-chloro-L-alanine starts from the readily available amino acid L-serine. The hydroxyl group of L-serine is replaced by a chlorine atom, a transformation that can be achieved through various chlorinating agents.

Experimental Protocol: Synthesis from L-Serine using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of β-chloro-L-alanine hydrochloride from L-serine.

Materials:

  • L-Serine

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Esterification of L-Serine:

    • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain L-serine methyl ester hydrochloride as a white solid.

  • Chlorination of L-Serine Methyl Ester:

    • Suspend the L-serine methyl ester hydrochloride in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) in a clean, dry round-bottom flask.

    • Add an excess of thionyl chloride to the suspension.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by the slow addition of methanol.

    • Remove the solvent and excess reagents under reduced pressure to yield crude 3-chloro-L-alanine methyl ester hydrochloride.

  • Hydrolysis and Isolation:

    • Hydrolyze the crude ester by dissolving it in aqueous hydrochloric acid (e.g., 6M HCl) and heating the solution at reflux for 2-4 hours.

    • After hydrolysis, cool the solution and remove the water and HCl under reduced pressure.

    • The resulting solid is crude β-chloro-L-alanine hydrochloride. Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

Synthesis Workflow

G L_Serine L-Serine Serine_Ester L-Serine Methyl Ester Hydrochloride L_Serine->Serine_Ester Esterification SOCl2_MeOH SOCl₂ / Methanol Chloro_Ester 3-Chloro-L-alanine Methyl Ester Hydrochloride Serine_Ester->Chloro_Ester Chlorination SOCl2_Solvent SOCl₂ / Anhydrous Solvent Final_Product β-Chloro-L-alanine Hydrochloride Chloro_Ester->Final_Product Hydrolysis HCl_H2O Aqueous HCl G cluster_enzyme Alanine Racemase Active Site cluster_cell Bacterial Cell PLP Pyridoxal Phosphate (PLP) Enzyme_Complex Enzyme-BCLA-PLP Complex PLP->Enzyme_Complex BCLA β-Chloro-L-alanine BCLA->Enzyme_Complex Reactive_Intermediate Reactive α-aminoacrylate Intermediate Enzyme_Complex->Reactive_Intermediate Enzymatic Transformation Inactive_Enzyme Inactive Covalently Modified Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Modification L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (Active) Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Inhibition G Reagent_Prep Prepare Reagents (Buffer, Substrates, Enzymes, Inhibitor) Assay_Setup Assay Setup (Mix Buffer, D-Ala, NAD⁺, BCLA) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate (37°C, 5 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add L-Ala Dehydrogenase & Ala Racemase) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance (340 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC₅₀) Measurement->Data_Analysis

Methodological & Application

Application Notes and Protocols for 3-Chloroalanine Hydrochloride as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine hydrochloride is a structural analog of the amino acid L-alanine. Its significance in biochemical and pharmaceutical research stems from its potent and often irreversible inhibition of several key enzymes, making it a valuable tool for studying metabolic pathways and a potential lead compound in drug development, particularly in the antimicrobial field. This document provides detailed application notes and protocols for utilizing 3-Chloro-L-alanine hydrochloride as an enzyme inhibitor.

3-Chloro-L-alanine is recognized as a bacteriostatic agent due to its ability to inhibit enzymes crucial for bacterial survival, such as alanine racemase and threonine deaminase.[1][2] Its mechanism of action often involves acting as a "suicide" or mechanism-based inhibitor, where the enzyme converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

Target Enzymes and Mechanism of Action

3-Chloro-L-alanine hydrochloride primarily targets pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism. The primary targets include:

  • Alanine Racemase (Alr): This bacterial enzyme is essential for the synthesis of D-alanine, a critical component of the peptidoglycan cell wall.[3] Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial cell death. 3-Chloro-L-alanine acts as a mechanism-based inactivator of alanine racemase.[4][5] The enzyme-catalyzed elimination of HCl from the inhibitor generates a highly reactive aminoacrylate intermediate that covalently modifies the PLP cofactor and/or active site residues.[4]

  • Threonine Deaminase (Threonine Dehydratase): This enzyme catalyzes the first step in the biosynthetic pathway of isoleucine from threonine.[6][7] Inhibition of threonine deaminase disrupts amino acid biosynthesis.[1]

  • Alanine Aminotransferase (ALT): Also known as alanine transaminase, this enzyme plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate. Inhibition of ALT can impact cellular metabolism and has been explored in the context of cancer research.[8]

Data Presentation

While specific IC50 and Ki values for 3-Chloro-L-alanine hydrochloride are not consistently reported across publicly available literature in a standardized format, the following table summarizes the known inhibitory characteristics. Researchers are encouraged to determine these values empirically for their specific experimental conditions.

Target EnzymeOrganism/SourceType of InhibitionReported Inhibition DataReferences
Alanine RacemaseEscherichia coli, Bacillus subtilisMechanism-based (Irreversible)90-95% inhibition of activity[9]
Threonine DeaminaseEscherichia coliReversible/Irreversible (context-dependent)Known inhibitor[1]
Alanine AminotransferaseMammalian (LLC1 Lewis lung carcinoma)CompetitiveEffective inhibitor, impairs L-alanine production[8]
Alanine-valine transaminaseEscherichia coli K-12Reversible-[10]

Experimental Protocols

Protocol 1: Determination of IC50 for Alanine Racemase Inhibition

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of 3-Chloro-L-alanine hydrochloride against alanine racemase using a coupled spectrophotometric assay.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar H₂O₂-detecting substrate)

  • 3-Chloro-L-alanine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 3-Chloro-L-alanine hydrochloride in assay buffer.

    • Prepare a range of serial dilutions of the inhibitor stock solution.

    • Prepare a solution of L-alanine in assay buffer.

    • Prepare a "detection mix" containing DAAO, HRP, and Amplex Red in assay buffer.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add a fixed amount of alanine racemase to each well.

    • Add the various concentrations of 3-Chloro-L-alanine hydrochloride to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for time-dependent inhibition.

  • Initiate the Racemization Reaction:

    • Add the L-alanine solution to each well to start the reaction.

  • Coupled Detection of D-alanine:

    • At specific time points, transfer an aliquot of the reaction mixture to a new plate containing the detection mix. The D-alanine produced by alanine racemase will be oxidized by DAAO, producing H₂O₂. HRP will then use the H₂O₂ to oxidize Amplex Red, generating a fluorescent product (resorufin).

    • Alternatively, the detection mix can be included in the initial reaction, and the fluorescence can be monitored kinetically.

  • Data Analysis:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Kinetic Analysis of Irreversible Inhibition of Alanine Racemase

This protocol outlines the determination of the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal) for an irreversible inhibitor like 3-Chloro-L-alanine.

Materials:

  • Same as Protocol 1.

Procedure:

  • Enzyme Activity Assay:

    • Set up a continuous or discontinuous assay to measure the activity of alanine racemase as described in Protocol 1.

  • Time-Dependent Inactivation:

    • Pre-incubate the enzyme with various concentrations of 3-Chloro-L-alanine hydrochloride.

    • At different time intervals, take aliquots of the enzyme-inhibitor mixture and add them to the assay mixture containing the substrate (L-alanine) to measure the remaining enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the following equation for a mechanism-based inactivator: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.

    • The values for kinact and KI can be determined from the hyperbolic fit of this plot.

Protocol 3: Alanine Aminotransferase (ALT) Inhibition Assay

This protocol describes a method to assess the inhibition of ALT by 3-Chloro-L-alanine hydrochloride using a coupled enzymatic assay that measures the rate of NADH oxidation.

Materials:

  • Purified ALT

  • L-alanine

  • α-ketoglutarate

  • Lactate dehydrogenase (LDH)

  • NADH

  • 3-Chloro-L-alanine hydrochloride

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of all reagents in the assay buffer.

    • Create a series of dilutions of 3-Chloro-L-alanine hydrochloride.

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, L-alanine, NADH, and LDH.

    • Add the different concentrations of 3-Chloro-L-alanine hydrochloride to the respective wells. Include a control without the inhibitor.

    • Add the purified ALT to each well.

  • Initiate the Reaction:

    • Start the reaction by adding α-ketoglutarate to all wells.

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH as it converts pyruvate (the product of the ALT reaction) to lactate results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the IC50 value as described in Protocol 1.

    • To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (L-alanine or α-ketoglutarate) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.

Visualizations

Signaling Pathway Diagram

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F L-Ala L-Alanine Alr Alanine Racemase L-Ala->Alr D-Ala D-Alanine D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala Ddl D-Ala-D-Ala->UDP-NAM-pentapeptide Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Alr->D-Ala Racemization Inhibitor 3-Chloroalanine Inhibitor->Alr Inhibition Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation (PBPs)

Caption: Inhibition of Bacterial Cell Wall Synthesis by 3-Chloroalanine.

Experimental Workflow Diagram

enzyme_inhibition_workflow cluster_workflow Experimental Workflow for Inhibitor Characterization start Start: Purified Enzyme and Inhibitor assay_dev Develop/Optimize Enzyme Activity Assay start->assay_dev ic50 Determine IC50 (Dose-Response Curve) assay_dev->ic50 kinetic_analysis Kinetic Analysis of Inhibition Mechanism ic50->kinetic_analysis irreversible_params Determine k_inact and K_I (for irreversible inhibitors) kinetic_analysis->irreversible_params If irreversible mode_of_inhibition Determine Mode of Inhibition (e.g., competitive, non-competitive) (for reversible inhibitors) kinetic_analysis->mode_of_inhibition If reversible data_analysis Data Analysis and Interpretation irreversible_params->data_analysis mode_of_inhibition->data_analysis end End: Characterized Inhibitor data_analysis->end

Caption: General Workflow for Characterizing an Enzyme Inhibitor.

Mechanism of Action Diagram

Caption: Mechanism of Alanine Racemase Inactivation.

Conclusion

3-Chloro-L-alanine hydrochloride is a potent inhibitor of several key bacterial enzymes, most notably alanine racemase. Its mechanism-based mode of action makes it a valuable tool for studying enzyme kinetics and a promising candidate for the development of novel antimicrobial agents. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. It is crucial to empirically determine the specific kinetic parameters for each enzyme and experimental setup to ensure accurate and reproducible results.

References

3-Chloroalanine Hydrochloride: A Potent Suicide Inhibitor of Alanine Racemase

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a critical component in bacterial cell wall biosynthesis. It catalyzes the reversible conversion of L-alanine to D-alanine, the latter being an essential precursor for peptidoglycan synthesis. The absence of alanine racemase in eukaryotes makes it an attractive target for the development of novel antibacterial agents. 3-Chloroalanine, a halogenated analog of alanine, has been identified as a potent suicide inhibitor of this enzyme. This application note provides a detailed overview of 3-chloroalanine hydrochloride as a suicide inhibitor of alanine racemase, including its mechanism of action, kinetic data, and experimental protocols for its characterization.

Mechanism of Suicide Inhibition

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible process where the enzyme converts a seemingly harmless substrate analog into a highly reactive species. This reactive intermediate then covalently modifies a critical residue in the enzyme's active site, leading to permanent inactivation.

In the case of 3-chloroalanine, it is recognized by alanine racemase as a substrate. The enzyme proceeds with its normal catalytic mechanism, which involves the formation of a Schiff base between the amino group of 3-chloroalanine and the PLP cofactor. This is followed by the abstraction of the α-proton, leading to the formation of a carbanionic intermediate. Subsequently, the enzyme facilitates the elimination of the β-chloro substituent, generating a highly reactive aminoacrylate intermediate. This electrophilic species then attacks a nucleophilic residue within the active site, forming a stable covalent adduct and irreversibly inactivating the enzyme.

G Mechanism of Alanine Racemase Suicide Inhibition by 3-Chloroalanine cluster_0 Enzyme Active Site E_PLP Alanine Racemase (E-PLP) Schiff_Base E-PLP-3-Chloroalanine Schiff Base E_PLP->Schiff_Base Forms Schiff base Carbanion Carbanionic Intermediate Schiff_Base->Carbanion α-proton abstraction Aminoacrylate Aminoacrylate Intermediate (Reactive) Carbanion->Aminoacrylate β-elimination of Cl- Inactive_Enzyme Covalently Modified Inactive Enzyme Aminoacrylate->Inactive_Enzyme Covalent modification of active site residue 3_Chloroalanine 3-Chloroalanine 3_Chloroalanine->E_PLP Binds to active site

Caption: Proposed mechanism of suicide inhibition of alanine racemase by 3-chloroalanine.

Quantitative Data

The following table summarizes the kinetic parameters for the inhibition of alanine racemase by 3-chloroalanine. These values are indicative of a potent and efficient irreversible inhibitor. Note that specific values may vary depending on the bacterial source of the enzyme and experimental conditions.

ParameterDescriptionValueReference
kinact Maximal rate of inactivationValue not explicitly found in searchesN/A
KI Inhibitor concentration at half-maximal inactivation rateValue not explicitly found in searchesN/A
kinact/KI Second-order rate constant for inactivationValue not explicitly found in searchesN/A
Partition Ratio (r) Number of turnovers per inactivation eventValue not explicitly found in searchesN/A

While the provided search results confirm the suicide inhibition mechanism, specific kinetic constants (kinact, KI) for this compound with alanine racemase were not explicitly detailed in the initial search results. The table structure is provided for when such data is obtained.

Experimental Protocols

Protocol 1: Determination of Time-Dependent Inhibition of Alanine Racemase

This protocol is designed to demonstrate the time-dependent inactivation of alanine racemase by this compound, a hallmark of suicide inhibition.

Materials:

  • Purified alanine racemase

  • This compound solution (stock and working concentrations)

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • O-phenylenediamine dihydrochloride (OPD) or other suitable peroxidase substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Enzyme Pre-incubation:

    • Prepare reaction mixtures in a microplate containing alanine racemase and various concentrations of this compound in the assay buffer.

    • Include a control with no inhibitor.

    • Incubate the plate at a constant temperature (e.g., 37°C).

  • Time-Course Aliquots:

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each pre-incubation mixture.

  • Residual Activity Assay:

    • Immediately add the aliquots to a second microplate containing the assay mixture: L-alanine, D-amino acid oxidase, HRP, and OPD in assay buffer.

    • The alanine racemase in the aliquot will convert L-alanine to D-alanine.

    • D-amino acid oxidase will oxidize D-alanine, producing hydrogen peroxide (H₂O₂).

    • HRP will use H₂O₂ to oxidize OPD, resulting in a colorimetric change that can be measured at 492 nm.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • A linear decrease in activity over time is indicative of first-order inactivation kinetics.

    • The apparent first-order rate constant of inactivation (kobs) can be determined from the negative slope of this plot.

G Workflow for Time-Dependent Inhibition Assay Start Start Preincubation Pre-incubate Alanine Racemase with 3-Chloroalanine HCl Start->Preincubation Aliquots Take aliquots at different time points Preincubation->Aliquots Assay Add aliquots to assay mixture (L-Ala, D-AAO, HRP, OPD) Aliquots->Assay Measure Measure absorbance at 492 nm Assay->Measure Plot Plot ln(Residual Activity) vs. Pre-incubation Time Measure->Plot Analyze Determine k_obs Plot->Analyze End End Analyze->End

Caption: Experimental workflow for determining time-dependent inhibition.

Protocol 2: Determination of Kinetic Parameters (kinact and KI)

This protocol describes how to determine the key kinetic parameters that characterize a suicide inhibitor.

Procedure:

  • Vary Inhibitor Concentration:

    • Perform the time-dependent inhibition assay (Protocol 1) using a range of this compound concentrations.

  • Determine kobs for each concentration:

    • For each inhibitor concentration, calculate the apparent inactivation rate constant (kobs) from the slope of the ln(residual activity) vs. time plot.

  • Plot kobs vs. Inhibitor Concentration:

    • Plot the calculated kobs values against the corresponding concentrations of this compound.

  • Non-linear Regression:

    • Fit the data to the Michaelis-Menten equation for suicide inhibition: kobs = (kinact * [I]) / (KI + [I])

    • Where:

      • kobs is the observed rate of inactivation

      • kinact is the maximal rate of inactivation

      • [I] is the inhibitor concentration

      • KI is the inhibitor concentration at half-maximal inactivation rate

    • The values for kinact and KI can be determined from this non-linear regression analysis.

Applications in Drug Development

The potent and specific inactivation of alanine racemase by this compound makes it a valuable tool for several applications in drug development:

  • Lead Compound for Antibiotic Development: As a validated inhibitor, it serves as a scaffold for the design and synthesis of novel, more potent, and selective antibacterial agents.

  • Tool for Studying Enzyme Mechanisms: It can be used to probe the active site and catalytic mechanism of alanine racemase from various bacterial species.

  • Target Validation: Its ability to inhibit bacterial growth through the inactivation of alanine racemase confirms the enzyme as a viable antibacterial target.

Conclusion

This compound is a classic example of a suicide inhibitor that effectively and irreversibly inactivates bacterial alanine racemase. Understanding its mechanism of action and having robust protocols for its characterization are essential for researchers in the fields of enzymology, microbiology, and drug discovery. The methodologies and information presented in this application note provide a solid foundation for further investigation and utilization of 3-chloroalanine and its analogs in the development of new antimicrobial therapies.

Application of 3-Chloroalanine Hydrochloride in Microbiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine hydrochloride is a versatile molecule in microbiology research, primarily recognized for its potent antimicrobial properties. As an analog of the amino acid alanine, it serves as a powerful inhibitor of several key bacterial enzymes, most notably those involved in the synthesis of the peptidoglycan cell wall. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for studying bacterial physiology, identifying novel drug targets, and developing new antimicrobial agents.

3-Chloroalanine exists as two stereoisomers, D-3-chloroalanine and L-3-chloroalanine, both of which exhibit inhibitory effects on bacterial growth, albeit through slightly different primary targets. The D-isomer is a potent inhibitor of alanine racemase and D-amino acid transaminase, while the L-isomer also demonstrates inhibitory activity against several transaminases. This broad-spectrum activity makes it an effective tool against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

The primary antimicrobial mechanism of this compound lies in its ability to irreversibly inhibit key pyridoxal 5'-phosphate (PLP)-dependent enzymes essential for bacterial cell wall biosynthesis. The two major targets are:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan layer in bacterial cell walls. Inhibition of this enzyme depletes the pool of D-alanine, leading to a defective cell wall and ultimately cell lysis.

  • D-Amino Acid Transaminase (DAT): This enzyme is involved in the synthesis of D-amino acids, including D-alanine and D-glutamate, which are also essential for peptidoglycan synthesis.

The inactivation of these enzymes by 3-chloroalanine is a mechanism-based, or "suicide," inhibition. The enzyme recognizes 3-chloroalanine as a substrate and initiates its catalytic cycle. However, during this process, a highly reactive intermediate is generated that covalently binds to the enzyme's active site, leading to its irreversible inactivation.

Quantitative Data

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for β-chloro-D-alanine against several bacterial species.

BacteriumGram StainMIC (µg/mL)Reference
Diplococcus pneumoniaeGram-positiveNot specified, but effective[1][2]
Streptococcus pyogenesGram-positiveNot specified, but effective[1][2]
Bacillus subtilisGram-positiveNot specified, but effective[1][2]
Escherichia coliGram-negativeNot specified, but effective[1][2]

Note: While specific µg/mL values are not provided in the cited literature, the compound was reported to inhibit the growth of these bacteria.

Enzyme Inhibition Kinetics

The inhibitory potency of 3-chloroalanine can be quantified by various kinetic parameters.

EnzymeOrganismInhibitorParameterValueReference
Alanine RacemaseEscherichia coli BD-chlorovinylglycineSecond-order rate constant122 ± 14 M⁻¹s⁻¹[3]
D-Amino Acid TransaminaseBacillus sphaericusβ-chloro-D-alanineKᵢ (competitive with D-alanine)10 µM[3]
D-Amino Acid TransaminaseBacillus sphaericusβ-chloro-D-alanineKᵢₙₐcₜ~10 µM[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound (D- or L-isomer as required)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10-fold higher than the highest concentration to be tested. Filter-sterilize the solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of broth.

    • Incubate at the optimal temperature for the bacterium until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentration by half.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum.

    • Sterility Control: A well containing 200 µL of sterile broth only.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to measure the inhibition of alanine racemase by this compound. The assay couples the production of L-alanine from D-alanine by alanine racemase to the oxidation of L-alanine by L-alanine dehydrogenase, which is monitored by the reduction of NAD⁺ to NADH.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • This compound (inhibitor)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, D-alanine, and NAD⁺ at their final desired concentrations.

  • Pre-incubation with Inhibitor: Add the purified alanine racemase to the reaction mixture. To test for time-dependent inhibition, pre-incubate the enzyme with various concentrations of this compound for different time intervals before initiating the reaction. For competitive inhibition studies, the inhibitor can be added concurrently with the substrate.

  • Initiation of Reaction: Initiate the reaction by adding L-alanine dehydrogenase to the cuvette.

  • Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance at regular time intervals for a set period.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per unit time) for each reaction.

    • To determine the type of inhibition and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor (this compound).

    • Plot the data using Lineweaver-Burk or other appropriate graphical methods.

Protocol 3: D-Amino Acid Transaminase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibition of D-amino acid transaminase by this compound. The assay measures the transamination reaction between a D-amino acid and an α-keto acid.

Materials:

  • Purified D-amino acid transaminase

  • D-alanine (amino donor substrate)

  • α-ketoglutarate (amino acceptor substrate)

  • Lactate dehydrogenase (coupling enzyme)

  • NADH

  • This compound (inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, D-alanine, α-ketoglutarate, and NADH.

  • Pre-incubation with Inhibitor: Add the purified D-amino acid transaminase to the mixture. Pre-incubate with various concentrations of this compound for different durations to assess time-dependent inhibition.

  • Initiation of Reaction: Initiate the reaction by adding lactate dehydrogenase. The pyruvate produced from the transamination of D-alanine will be reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of the transaminase reaction. Record the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Determine the kinetic parameters of inhibition (Kᵢ, kᵢₙₐcₜ) by performing the assay at various substrate and inhibitor concentrations and analyzing the data using appropriate kinetic models and graphical representations.

Visualizations

Signaling Pathways and Experimental Workflows

Alanine_Racemase_Inactivation cluster_enzyme Alanine Racemase Active Site Enzyme_PLP Alanine Racemase-PLP Complex Intermediate Enzyme-bound α-aminoacrylate intermediate Enzyme_PLP->Intermediate α,β-elimination of HCl 3_Chloroalanine 3-Chloroalanine 3_Chloroalanine->Enzyme_PLP Binds to active site Allenic_Intermediate Reactive Allenic Intermediate Intermediate->Allenic_Intermediate Tautomerization Alkylation Covalent Alkylation of Active Site Tyr Residue Allenic_Intermediate->Alkylation Nucleophilic attack Inactive_Enzyme Irreversibly Inactivated Alanine Racemase Alkylation->Inactive_Enzyme

Caption: Inactivation of Alanine Racemase by 3-Chloroalanine.

D_Amino_Acid_Transaminase_Inactivation cluster_enzyme D-Amino Acid Transaminase Active Site Enzyme_PLP Transaminase-PLP Complex Elimination α,β-elimination of HCl Enzyme_PLP->Elimination beta_chloro_D_alanine β-chloro-D-alanine beta_chloro_D_alanine->Enzyme_PLP Substrate binding Intermediate α-aminoacrylate-Schiff base intermediate Elimination->Intermediate Partition Partitioning Intermediate->Partition Turnover Turnover (Pyruvate, NH₃, Cl⁻) Partition->Turnover ~1500 events Inactivation Inactivation Event Partition->Inactivation 1 event

Caption: Inactivation of D-Amino Acid Transaminase by β-chloro-D-alanine.

MIC_Workflow Start Start Prepare_Stock Prepare 3-Chloroalanine Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

Conclusion

This compound is a valuable research tool in microbiology, offering a potent and specific means to probe the essential pathways of bacterial cell wall synthesis. The detailed protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the antimicrobial spectrum of 3-chloroalanine and the kinetic characterization of its interactions with a broader range of bacterial enzymes will continue to enhance its utility in the quest for novel antibacterial therapies.

References

Application Notes and Protocols: 3-Chloroalanine Hydrochloride as a Substrate for Tyrosine Phenol-Lyase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

While specific kinetic data for 3-chloroalanine hydrochloride is not extensively reported, the following table provides a comparative overview of TPL kinetics with its native substrate, L-tyrosine, and other relevant compounds. This serves as a baseline for researchers aiming to characterize this compound as a substrate.

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Notes
L-TyrosineCitrobacter freundii0.2 - 0.510 - 2020,000 - 100,000Primary substrate.
3-Fluoro-L-tyrosineCitrobacter freundii1.41.4 x 10-3~1A halogenated analog.[2]
3-Chloro-L-tyrosineCitrobacter freundii (Wild-Type)---Considered a very weak substrate.[3]
3-Chloro-L-tyrosineCitrobacter freundii (M379A Mutant)---Shows higher activity than with wild-type.[3]
L-AlanineCitrobacter freundii110.032.7Undergoes racemization.[4]
D-AlanineCitrobacter freundii320.0080.25Undergoes racemization.[4]
This compound -Data not available Data not available Data not available Expected to undergo β-elimination. Mutant TPLs retain significant activity.[2]

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reaction and the experimental procedure, the following diagrams are provided in DOT language.

TPL_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_Chloroalanine 3-Chloroalanine External_Aldimine External Aldimine 3_Chloroalanine->External_Aldimine + TPL-PLP PLP_Enzyme TPL-PLP (Internal Aldimine) PLP_Enzyme->External_Aldimine Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid - H+ Aminoacrylate Aminoacrylate Intermediate Quinonoid->Aminoacrylate - Cl- Pyruvate Pyruvate Aminoacrylate->Pyruvate + H2O Ammonia Ammonia (NH4+) Aminoacrylate->Ammonia Regenerated_Enzyme TPL-PLP Aminoacrylate->Regenerated_Enzyme Hydrolysis Chloride Chloride (Cl-)

Caption: Reaction mechanism of TPL with 3-Chloroalanine.

LDH_Coupled_Assay_Workflow cluster_step1 Step 1: Reaction Mixture Preparation cluster_step2 Step 2: Initiation and Monitoring cluster_step3 Step 3: Data Analysis Buffer Buffer (e.g., Tris-HCl pH 8.0) Substrate Add 3-Chloroalanine HCl Buffer->Substrate PLP Pyridoxal-5'-phosphate (PLP) PLP->Substrate NADH NADH NADH->Substrate LDH Lactate Dehydrogenase (LDH) LDH->Substrate TPL Tyrosine Phenol-Lyase (TPL) TPL->Substrate Spectrophotometer Monitor Absorbance at 340 nm Substrate->Spectrophotometer TPL reaction produces Pyruvate Rate Calculate Initial Velocity (V₀) Spectrophotometer->Rate LDH consumes NADH, decreasing A340 Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Rate->Kinetics

Caption: Workflow for TPL kinetic assay using LDH coupling.

Experimental Protocols

The following protocol describes a general method for determining the kinetic parameters of TPL with this compound using a continuous spectrophotometric assay coupled with lactate dehydrogenase (LDH).

Objective:

To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of tyrosine phenol-lyase with this compound as the substrate.

Principle:

The β-elimination reaction of 3-chloroalanine catalyzed by TPL produces pyruvate. Pyruvate is then reduced to lactate by LDH in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1), which is directly proportional to the rate of the TPL-catalyzed reaction.

Materials and Reagents:
  • Purified Tyrosine Phenol-Lyase (TPL)

  • 3-Chloro-L-alanine hydrochloride

  • Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sterile deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:
  • Preparation of Stock Solutions:

    • TPL Stock Solution: Prepare a stock solution of TPL in Tris-HCl buffer containing 0.1 mM PLP. The exact concentration should be determined by a protein assay (e.g., Bradford or BCA).

    • This compound Stock Solution: Prepare a series of concentrations (e.g., 0.1 M, 0.5 M, 1 M) in sterile deionized water. The pH should be adjusted to 8.0 if necessary.

    • NADH Stock Solution: Prepare a 10 mM stock solution in Tris-HCl buffer. Store protected from light.

    • LDH Stock Solution: Prepare a stock solution of approximately 1000 units/mL in Tris-HCl buffer.

  • Enzyme Assay:

    • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

    • In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):

      • 800 µL of 100 mM Tris-HCl buffer (pH 8.0)

      • 50 µL of 10 mM NADH

      • 10 µL of 1000 units/mL LDH

      • 10 µL of TPL stock solution (the amount should be optimized to give a linear rate of absorbance change for at least 2-3 minutes)

      • Variable volume of this compound stock solution to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 mM).

      • Add sterile deionized water to bring the final volume to 1 mL.

    • Mix the contents of the cuvette by gentle inversion.

    • Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes.

    • Record the initial linear rate of the reaction (ΔA340/min).

    • Perform a control reaction without the TPL enzyme to account for any non-enzymatic degradation of NADH.

    • Repeat the assay for each concentration of this compound.

Data Analysis:
  • Calculate the Initial Velocity (V0):

    • Convert the rate of absorbance change (ΔA340/min) to the rate of NADH consumption using the Beer-Lambert law: V0 (µmol/min) = (ΔA340/min) / (ε * l) * Vtotal * 106 where:

      • ε (molar extinction coefficient of NADH) = 6220 M-1cm-1

      • l (path length) = 1 cm

      • Vtotal (total reaction volume in L) = 0.001 L

  • Determine Kinetic Parameters:

    • Plot the initial velocity (V0) against the substrate concentration ([S], which is the concentration of this compound).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): V0 = (Vmax * [S]) / (Km + [S])

    • Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visually estimate Km and Vmax, although non-linear regression is more accurate.

  • Calculate kcat:

    • kcat (s-1) = Vmax / [E]total where:

      • Vmax is in µmol/s

      • [E]total is the total enzyme concentration in µmol.

Conclusion

While specific kinetic data for this compound as a substrate for tyrosine phenol-lyase remains to be fully elucidated in published literature, the provided protocols offer a robust framework for its characterization. The LDH-coupled assay is a reliable and continuous method to determine the kinetic parameters. The activity of mutant TPLs with β-chloroalanine suggests that it is a viable substrate, and a thorough kinetic analysis will be invaluable for researchers in biocatalysis and drug development seeking to expand the synthetic capabilities of this versatile enzyme.

References

Experimental Guide for 3-Chloroalanine Hydrochloride in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine hydrochloride is a synthetic amino acid analog that has garnered interest in cancer research due to its potential as an enzyme inhibitor. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its application in cancer cell studies. The information presented here is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

3-Chloroalanine exists as two stereoisomers: 3-Chloro-L-alanine and 3-Chloro-D-alanine. Both forms are of interest for their distinct potential mechanisms of action. 3-Chloro-L-alanine is a known inhibitor of alanine aminotransferase (ALAT), an enzyme involved in amino acid metabolism that is often upregulated in cancer cells.[1] By inhibiting ALAT, 3-Chloro-L-alanine can disrupt cancer cell metabolism and impair growth.[1][2] On the other hand, 3-Chloro-D-alanine may serve as a substrate for the enzyme D-amino acid oxidase (DAAO), leading to the production of hydrogen peroxide and subsequent oxidative stress-induced apoptosis in cancer cells.[3][4][5]

Application Notes

Mechanism of Action
  • 3-Chloro-L-alanine hydrochloride: Primarily acts as an inhibitor of alanine aminotransferase (ALAT).[1][6] Inhibition of ALAT disrupts the conversion of alanine and α-ketoglutarate to pyruvate and glutamate, thereby affecting cellular metabolism and energy production, which can lead to reduced cancer cell proliferation.[1][2]

  • 3-Chloro-D-alanine hydrochloride: This isomer is a potential substrate for D-amino acid oxidase (DAAO), an enzyme that can be present in some cancer cells.[3][7] The enzymatic reaction produces hydrogen peroxide (H₂O₂), which induces oxidative stress and can trigger apoptosis.[5][8] The expression and activity of DAAO can vary significantly between different cancer types.[7]

Solubility and Storage

3-Chloro-L-alanine hydrochloride is a white to off-white solid that is soluble in water.[9] For cell culture experiments, it is recommended to prepare a sterile stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) or cell culture medium.

Table 1: Solubility and Storage of 3-Chloro-L-alanine Hydrochloride [9]

PropertyRecommendation
Solvent Water, PBS, or cell culture medium
Stock Solution Concentration A starting concentration of 10-100 mM is recommended.
Storage of Stock Solution Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Storage of Solid Compound Store at 4°C in a dry, dark place.
General Handling and Safety

This compound should be handled in a laboratory setting using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LLC1 Lewis lung carcinoma)[10]

  • Complete cell culture medium

  • 3-Chloro-L-alanine hydrochloride or 3-Chloro-D-alanine hydrochloride

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting concentration range, based on studies with the related compound L-cycloserine, is 10 µM to 250 µM.[10] Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Example of IC50 Values for Related Compounds

CompoundCell LineIC50Reference
L-cycloserineNeuroblastoma and Medulloblastoma0.5 - 20 µg/mL[7]
β-chloro-L-alanineLLC1 Lewis lung carcinomaGrowth inhibition observed at 10-250 µM[10]
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-Chloro-L-alanine hydrochloride or 3-Chloro-D-alanine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the cytotoxicity assay (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-Chloro-L-alanine hydrochloride or 3-Chloro-D-alanine hydrochloride

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the postulated signaling pathways through which 3-Chloro-L-alanine and 3-Chloro-D-alanine may exert their effects on cancer cells.

ALAT_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell 3_Chloro_L_alanine 3-Chloro-L-alanine hydrochloride ALAT Alanine Aminotransferase (ALAT) 3_Chloro_L_alanine->ALAT Inhibits Metabolism Amino Acid Metabolism ALAT->Metabolism Drives Growth Cell Growth & Proliferation Metabolism->Growth Supports

Inhibition of ALAT by 3-Chloro-L-alanine.

DAAO_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell 3_Chloro_D_alanine 3-Chloro-D-alanine hydrochloride DAAO D-Amino Acid Oxidase (DAAO) 3_Chloro_D_alanine->DAAO Substrate H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Produces Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with 3-Chloroalanine hydrochloride seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end Apoptosis_Workflow start Start treat_cells Treat Cells with 3-Chloroalanine start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & Propidium Iodide wash_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end Cell_Cycle_Workflow start Start treat_cells Treat Cells with 3-Chloroalanine start->treat_cells harvest_fix Harvest & Fix Cells (70% Ethanol) treat_cells->harvest_fix stain_pi Stain with Propidium Iodide harvest_fix->stain_pi analyze_flow Analyze by Flow Cytometry stain_pi->analyze_flow end End analyze_flow->end

References

Application Notes: The Role of 3-Chloroalanine Hydrochloride in Amino Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroalanine hydrochloride is a non-proteinogenic, halogenated analog of the amino acid alanine. It serves as a potent tool for researchers studying amino acid metabolism, primarily due to its function as a mechanism-based inhibitor of several key enzymes. Its utility is most pronounced in the field of microbiology and antibacterial research, where it targets pathways essential for bacterial survival.

Mechanism of Action

3-Chloroalanine acts predominantly as a "suicide inhibitor" of pyridoxal phosphate (PLP)-dependent enzymes.[1][2][3] PLP is a versatile cofactor essential for a vast array of reactions in amino acid metabolism, including transamination, racemization, and elimination.[4][5]

The mechanism of suicide inhibition by 3-chloroalanine involves the following steps:

  • Binding: 3-Chloroalanine, mimicking the natural substrate (e.g., D- or L-alanine), binds to the active site of a target PLP-dependent enzyme.

  • Schiff Base Formation: It forms a characteristic external aldimine (Schiff base) with the PLP cofactor.[1]

  • Enzymatic Conversion: The enzyme's catalytic machinery initiates what it "thinks" is a standard reaction. It abstracts a proton and facilitates the elimination of the chlorine atom (as HCl).[1]

  • Reactive Intermediate Formation: This elimination does not produce a normal product but instead generates a highly reactive α,β-unsaturated imine intermediate (an amino-acrylate species).[1][6]

  • Irreversible Inactivation: This reactive intermediate, an activated Michael acceptor, is then attacked by a nucleophilic residue within the enzyme's active site. This forms a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[1][6]

Because the enzyme itself catalyzes the formation of the molecule that inactivates it, this process is highly specific and efficient.

Primary Applications in Research

  • Studying Bacterial Cell Wall Synthesis: Bacteria, unlike higher eukaryotes, require D-alanine for the synthesis of their peptidoglycan cell wall.[7] 3-Chloroalanine is a powerful tool to probe this pathway. It irreversibly inhibits Alanine Racemase (Alr) , the PLP-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[7][8] By inhibiting this enzyme, 3-chloroalanine depletes the D-alanine pool, thus halting cell wall construction and inhibiting bacterial growth.[8][9]

  • Investigating D-Amino Acid Metabolism: Beyond alanine racemase, 3-Chloro-D-alanine is a potent inhibitor of D-amino acid transaminase (also known as D-alanine aminotransferase).[6][10] This enzyme is crucial for the metabolism of various D-amino acids. Inhibition of this enzyme disrupts the balance of D-amino acids within the cell.[8]

  • Elucidating Transaminase Function: The L-isomer, 3-Chloro-L-alanine, has been shown to inhibit other transaminases, such as the alanine-valine transaminase in E. coli, providing a method to study branched-chain amino acid synthesis.[11]

  • Antibacterial Drug Discovery: Due to its targeted inhibition of essential bacterial enzymes that are absent in humans, 3-chloroalanine and its derivatives are investigated as potential antibacterial agents.[8][12] It provides a model compound for the rational design of more specific and potent suicide inhibitors.

Quantitative Data: Inhibition Constants

The inhibitory potency of 3-Chloroalanine has been quantified for several key enzymes. This data is crucial for designing experiments and for structure-activity relationship (SAR) studies in drug development.

Target EnzymeOrganismInhibitor IsomerInhibition TypeConstantValueReference(s)
D-Amino Acid TransaminaseBacillus sphaericusD-β-ChloroalanineCompetitive (vs. D-alanine)Kᵢ10 µM[6]
D-Amino Acid TransaminaseBacillus sphaericusD-β-ChloroalanineSuicide InactivationKᵢₙₐ꜀ₜ~10 µM[6]
Alanine RacemaseBacillus subtilisD-β-ChloroalanineCompetitiveKᵢ5 µM[12]
Alanine RacemaseNot SpecifiedD-β-ChloroalanineNot SpecifiedKᵢ~4 µM[13]
Glutamate Racemase (MurI)Pseudomonas aeruginosaD-β-ChloroalanineNot SpecifiedIC₅₀4 µM[12]

Visualizations

Mechanism of Suicide Inhibition

cluster_0 Enzyme Active Site with PLP Cofactor E_PLP Enzyme-PLP (Internal Aldimine) E_PLP_Inh Enzyme-PLP-Inhibitor (External Aldimine) E_PLP->E_PLP_Inh + 3-Chloroalanine - Active Site Lysine Reactive_Int Reactive Amino-Acrylate Intermediate E_PLP_Inh->Reactive_Int β-elimination (-HCl) Inactivated_E Covalently Modified Inactivated Enzyme Reactive_Int->Inactivated_E Nucleophilic Attack by Active Site Residue

Caption: Suicide inhibition mechanism of a PLP-dependent enzyme.

Disruption of Bacterial D-Alanine Metabolism

L_Ala L-Alanine Racemase Alanine Racemase (PLP-dependent) L_Ala->Racemase D_Ala D-Alanine PG Peptidoglycan (Cell Wall) D_Ala->PG Result Inhibition of Bacterial Growth PG->Result Inhibitor 3-Chloroalanine Hydrochloride Inhibitor->Racemase Inhibits Racemase->D_Ala

Caption: Inhibition of bacterial cell wall synthesis pathway.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the inhibitory concentration (IC₅₀) of 3-chloroalanine against a purified PLP-dependent enzyme like alanine racemase. The specific substrate and detection method may vary.

Materials:

  • Purified target enzyme (e.g., Alanine Racemase)

  • This compound stock solution (e.g., 10 mM in buffer)

  • Appropriate buffer solution (e.g., Sodium Phosphate buffer, pH 7.5-8.0)

  • Substrate for the enzyme (e.g., L-alanine)

  • Detection reagents (e.g., a coupled enzyme system to detect the product, D-alanine)

  • 96-well microplate[14]

  • Microplate reader (spectrophotometer)[14]

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of the purified enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.[14]

    • Prepare a series of dilutions of the this compound stock solution in assay buffer. This should typically span several orders of magnitude around the expected IC₅₀ (e.g., from 0.1 µM to 100 µM).

    • Prepare the substrate solution at a concentration near its Michaelis-Menten constant (Kₘ) for the enzyme.

  • Assay Setup (in a 96-well plate):

    • Test Wells: To each well, add:

      • 50 µL of assay buffer.

      • 10 µL of a specific 3-chloroalanine dilution.

      • 20 µL of the enzyme working solution.

    • Positive Control (No Inhibitor): To control wells, add 60 µL of assay buffer (instead of buffer + inhibitor) and 20 µL of enzyme solution.

    • Negative Control (No Enzyme): To other control wells, add 80 µL of assay buffer.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes). This allows the inhibitor to bind to the enzyme.[14]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 20 µL of the substrate solution to all wells.[14]

    • Immediately place the plate in the microplate reader.

  • Monitor Reaction:

    • Measure the absorbance at the appropriate wavelength for the detection method in kinetic mode (e.g., every 60 seconds for 10-20 minutes). The rate of change in absorbance corresponds to the reaction velocity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the positive control (0% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Experimental Workflow for IC₅₀ Determination

cluster_workflow IC50 Determination Workflow Prep 1. Prepare Reagents (Enzyme, Buffer, Substrate, 3-Chloroalanine Dilutions) Plate 2. Plate Setup (96-well) - Add Buffer, Inhibitor, Enzyme Prep->Plate Incubate 3. Pre-incubate (Allows Inhibitor Binding) Plate->Incubate React 4. Add Substrate (Initiate Reaction) Incubate->React Read 5. Kinetic Measurement (Spectrophotometer) React->Read Analyze 6. Data Analysis - Calculate Velocities - Plot Dose-Response Curve Read->Analyze Result Determine IC50 Value Analyze->Result

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines how to determine the Minimum Inhibitory Concentration (MIC) of 3-chloroalanine against a bacterial strain like E. coli or B. subtilis.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Appropriate liquid growth medium (e.g., Luria-Bertani Broth or a minimal medium)

  • This compound stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile 96-well microplate[15]

  • Shaking incubator[15]

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the bacteria into 5 mL of growth medium and incubate overnight in a shaking incubator until the culture reaches saturation.[16]

    • On the day of the assay, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[15]

  • Prepare Inhibitor Dilutions:

    • In the 96-well plate, perform a two-fold serial dilution of the 3-chloroalanine stock solution.

    • Add 100 µL of growth medium to wells in columns 2 through 12.

    • Add 200 µL of the 3-chloroalanine stock solution (at the highest desired concentration) to the wells in column 1.

    • Transfer 100 µL from column 1 to column 2, mix well by pipetting, then transfer 100 µL from column 2 to column 3, and so on, up to column 11. Discard the final 100 µL from column 11. Column 12 will serve as the no-inhibitor growth control.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well (columns 1-12), bringing the total volume in each well to 200 µL. This halves the concentration of the inhibitor in each well.

    • Include a sterility control well containing 200 µL of uninoculated medium.

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) with shaking for 18-24 hours.[17]

  • Measure Growth:

    • After incubation, gently resuspend any settled cells by mixing.

    • Measure the OD₆₀₀ of each well using a microplate reader.

  • Determine MIC:

    • Subtract the OD₆₀₀ of the sterility control from all other readings.

    • The MIC is defined as the lowest concentration of 3-chloroalanine that results in no visible growth (or a significant reduction in OD₆₀₀, e.g., ≥90%) compared to the no-inhibitor control well.[16]

Protocol 3: Analysis of Intracellular Amino Acids

This protocol provides a conceptual workflow for measuring changes in the intracellular amino acid pool (e.g., D- and L-alanine) after treatment with 3-chloroalanine.

Procedure Outline:

  • Cell Culture and Treatment: Grow bacterial cells in liquid culture to mid-log phase. Split the culture into two flasks: one control and one treated with a sub-lethal concentration of 3-chloroalanine. Incubate for a defined period.

  • Cell Harvesting: Rapidly harvest the cells from a known volume of culture. Centrifugation at a low temperature (4°C) is typically used.

  • Metabolite Quenching: Immediately stop all enzymatic activity to preserve the metabolic state. This is often done by resuspending the cell pellet in a cold solvent like 60% methanol at -40°C.

  • Extraction: Extract the intracellular metabolites. This can involve methods like boiling ethanol extraction or freeze-thaw cycles followed by solvent extraction to lyse the cells and solubilize the small molecules.

  • Sample Preparation: Remove cell debris by centrifugation. The supernatant containing the amino acids may need to be dried and derivatized depending on the analytical method used.

  • Analysis: Quantify the amino acids using a suitable analytical technique:

    • HPLC: High-Performance Liquid Chromatography with pre-column derivatization (e.g., with ortho-phthalaldehyde) and fluorescence or UV detection is a common method.[18]

    • GC-MS: Gas Chromatography-Mass Spectrometry requires derivatization to make the amino acids volatile but provides excellent separation and identification.[19]

    • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for analyzing underivatized amino acids.[20]

  • Data Interpretation: Compare the concentrations of key amino acids (especially D- and L-alanine) between the control and 3-chloroalanine-treated samples to understand the metabolic impact of enzyme inhibition.[8]

References

Application Notes and Protocols: Antibacterial Activity of β-Chloro-D-alanine against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Chloro-D-alanine is a synthetic amino acid analogue that exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli.[1][2] Its mechanism of action primarily targets key enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This document provides detailed application notes on the antibacterial activity of β-chloro-D-alanine against E. coli, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

β-Chloro-D-alanine exerts its antibacterial effect by irreversibly inhibiting two crucial pyridoxal phosphate-dependent enzymes in the D-alanine branch of peptidoglycan synthesis:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. D-alanine is a fundamental building block of the peptidoglycan cell wall.[1][2][3]

  • D-glutamate-D-alanine Transaminase (Dat): This enzyme is also involved in the synthesis of D-alanine.

Inhibition of these enzymes leads to a depletion of the intracellular pool of D-alanine, which in turn disrupts the synthesis of the UDP-muramyl-pentapeptide precursor of peptidoglycan.[1][2] This ultimately weakens the cell wall, leading to cell lysis and bacterial death. Studies have shown that treatment of E. coli with β-chloro-D-alanine results in a significant decrease in the intracellular D-alanine concentration and a corresponding increase in the L-alanine concentration.[1][2]

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm beta_chloro_D_alanine_ext β-Chloro-D-alanine beta_chloro_D_alanine_int β-Chloro-D-alanine beta_chloro_D_alanine_ext->beta_chloro_D_alanine_int Transport Alanine_Racemase Alanine Racemase (Alr) beta_chloro_D_alanine_int->Alanine_Racemase Inhibits D_Glu_D_Ala_Transaminase D-Glutamate-D-alanine Transaminase (Dat) beta_chloro_D_alanine_int->D_Glu_D_Ala_Transaminase Inhibits L_Alanine L-Alanine L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Peptidoglycan_Precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) D_Alanine->Peptidoglycan_Precursor Alanine_Racemase->D_Alanine Catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of β-chloro-D-alanine in E. coli.

Quantitative Data

The inhibitory effect of β-chloro-D-alanine on key enzymes in E. coli has been quantified in several studies.

EnzymeOrganism% InhibitionReference
Alanine RacemaseE. coli90-95%[1][2][3]
D-Glutamate-D-alanine TransaminaseE. coli90-95%[1][2]

Note: Specific Minimum Inhibitory Concentration (MIC) values for β-chloro-D-alanine against reference strains of E. coli were not explicitly found in the reviewed literature. Researchers should determine the MIC experimentally for their specific strains of interest using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of β-chloro-D-alanine against E. coli using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • β-Chloro-D-alanine

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of β-Chloro-D-alanine Stock Solution:

    • Prepare a stock solution of β-chloro-D-alanine in a suitable solvent (e.g., sterile deionized water or CAMHB) at a concentration of 10 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 h) culture plate, select 3-5 well-isolated colonies of E. coli.

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the β-chloro-D-alanine stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of β-chloro-D-alanine that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow Diagram

G A Prepare β-chloro-D-alanine stock solution D Prepare 96-well plate with serial dilutions of the compound A->D B Prepare E. coli inoculum (0.5 McFarland) C Dilute inoculum to ~5 x 10^5 CFU/mL B->C E Inoculate plate with diluted E. coli C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Alanine Racemase Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of β-chloro-D-alanine on E. coli alanine racemase activity.

Materials:

  • E. coli cell lysate containing alanine racemase

  • β-Chloro-D-alanine

  • L-alanine

  • D-amino acid oxidase

  • Peroxidase

  • o-dianisidine

  • Sodium pyrophosphate buffer (pH 8.3)

  • Spectrophotometer

Procedure:

  • Preparation of Cell Lysate:

    • Grow E. coli to mid-log phase and harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble enzymes.

  • Enzyme Assay:

    • The assay mixture should contain sodium pyrophosphate buffer, L-alanine, and the E. coli cell lysate.

    • To test for inhibition, pre-incubate the cell lysate with various concentrations of β-chloro-D-alanine for a defined period before adding the substrate (L-alanine).

    • The conversion of L-alanine to D-alanine is coupled to a colorimetric reaction. The D-alanine produced is oxidized by D-amino acid oxidase, generating hydrogen peroxide.

    • The hydrogen peroxide is then used by peroxidase to oxidize a chromogenic substrate like o-dianisidine, which can be measured spectrophotometrically.

  • Data Analysis:

    • Measure the rate of the reaction in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of β-chloro-D-alanine.

Synergistic Activity

β-Chloro-D-alanine has been shown to act synergistically with β-lactam antibiotics, such as penicillin G, against E. coli.[4] This is because they target different stages of peptidoglycan synthesis. β-Chloro-D-alanine inhibits the early cytoplasmic steps of precursor formation, while penicillins inhibit the final transpeptidation step of cell wall cross-linking.

Conclusion

β-Chloro-D-alanine is an effective inhibitor of E. coli growth through its targeted inhibition of alanine racemase and D-glutamate-D-alanine transaminase, crucial enzymes in peptidoglycan synthesis. The provided protocols offer a framework for researchers to quantitatively assess its antibacterial activity and inhibitory potential. Further investigation into its synergistic effects with other antibiotics could be a promising avenue for developing novel combination therapies to combat antibiotic resistance.

References

Troubleshooting & Optimization

troubleshooting 3-Chloroalanine hydrochloride experiment variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloroalanine hydrochloride. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that can lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent results in my enzyme inhibition assays?

A1: Inconsistent results with this compound, a known inhibitor of enzymes like alanine racemase and threonine deaminase, can stem from several factors related to compound stability and handling.[1]

  • Compound Degradation: The compound's stability can be compromised by improper storage or handling. It is susceptible to hydrolysis.[2] Ensure it is stored in a cool, dry place, sealed, and protected from moisture.[3][4]

  • Solution Instability: Aqueous solutions may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment or, if necessary, aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[1]

  • pH Sensitivity: The stability and activity of the compound can be pH-dependent.[5][6] Extreme pH values can catalyze degradation. Ensure your buffer system is robust and maintains a consistent pH throughout the experiment.

  • Purity of Compound: Variability can be introduced by lot-to-lot differences in the purity of the this compound. Always use a high-purity grade (>98%) and check the certificate of analysis.

Q2: I'm having trouble dissolving this compound. What is the recommended procedure?

A2: this compound is generally soluble in water and DMSO.[3][4] For aqueous solutions, solubility is reported to be at least 100 mg/mL.[3] If you encounter issues, consider the following:

  • Use Fresh Solvent: For DMSO solutions, use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.[3]

  • Gentle Heating/Sonication: If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

  • pH of Aqueous Solutions: The pH of the water can affect the solubility of amino acid hydrochlorides. Using a slightly acidic to neutral buffer may improve consistency.

Q3: My prepared stock solution has a slight yellow tint. Is it still usable?

A3: A colorless to white or off-white appearance is expected for both the solid and its solutions.[3][4] A yellow tint may indicate degradation or the presence of impurities. It is highly recommended to discard the discolored solution and prepare a fresh stock from the solid compound to ensure the integrity of your experimental results. Consider performing a stability test if this is a recurring issue.

Q4: What are the optimal storage conditions for this compound?

A4: Proper storage is critical to maintaining the compound's stability and ensuring reproducible results. Recommendations vary slightly between suppliers but follow a general principle of cold, dry, and sealed conditions.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility Specifications

Solvent Concentration Notes
H₂O ≥ 100 mg/mL (625.00 mM)[3] Filter and sterilize aqueous solutions before use in cell-based assays.[3]

| DMSO | 100 mg/mL (625.00 mM)[3] | Use of ultrasonic assistance may be needed. Use fresh, anhydrous DMSO.[3] |

Table 2: Recommended Storage Conditions

Form Temperature Duration Storage Instructions
Solid 4°C[3] Long-term Sealed container, away from moisture.[3]
Stock Solution -20°C Up to 1 month[3] Aliquot to avoid freeze-thaw cycles. Sealed, away from moisture.[3]

| Stock Solution | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. Sealed, away from moisture.[3] |

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution (e.g., 100 mM)
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the required amount of this compound solid (MW: 160.00 g/mol ).[3] For 10 mL of a 100 mM solution, weigh 160.0 mg.

  • Dissolution: Add the solid to a sterile conical tube. Add approximately 8 mL of sterile, purified water (e.g., Milli-Q or equivalent). Vortex or sonicate gently until the solid is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[3]

  • Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C as per the guidelines in Table 2.

Protocol 2: General Protocol for Forced Degradation Study

This protocol helps determine the stability of this compound under your specific experimental conditions.

  • Prepare Stock: Prepare a stock solution (e.g., 10 mM) in your experimental buffer.

  • Establish Stress Conditions: Aliquot the stock solution into separate tubes for each condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Place a tube in a heat block at a relevant high temperature (e.g., 60°C).

    • Photostability: Expose a tube to a light source (ensure it doesn't also heat the sample).

    • Control: Keep one tube at the recommended storage condition (e.g., 4°C, protected from light).

  • Incubation: Incubate the tubes for a defined period (e.g., 2, 6, 12, 24 hours).

  • Analysis: At each time point, neutralize the acid/base samples and analyze all samples using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining parent compound and identify any degradation products.

Visual Guides & Workflows

TroubleshootingWorkflow start Start: Experimental Variability Observed check_compound Check Compound Integrity: - Purity >98%? - Stored correctly? - Within expiration? start->check_compound check_solution Evaluate Solution Prep: - Freshly prepared? - Correct solvent used? - Stored correctly? check_compound->check_solution Compound OK order_new Action: Order new, high-purity compound. check_compound->order_new Issue Found check_protocol Review Experimental Protocol: - Consistent pH? - Temperature controlled? - Reagent quality? check_solution->check_protocol Solution OK remake_solution Action: Prepare fresh solution. Follow Protocol 1. check_solution->remake_solution Issue Found optimize_protocol Action: Optimize buffer/conditions. Run forced degradation test. check_protocol->optimize_protocol Issue Found end_resolved Issue Resolved check_protocol->end_resolved Protocol OK order_new->end_resolved remake_solution->end_resolved optimize_protocol->end_resolved

Caption: Troubleshooting decision tree for experimental variability.

StockSolutionWorkflow cluster_prep Preparation cluster_process Processing & Storage weigh 1. Weigh Solid (MW: 160.00) dissolve 2. Dissolve in Sterile Solvent weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust sterilize 4. Sterile Filter (0.22 µm) adjust->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store Immediately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a sterile stock solution.

EnzymeInhibitionPathway enzyme PLP-Dependent Enzyme (e.g., Alanine Racemase) product Product (e.g., D-Alanine) enzyme->product Catalyzes Reaction inactive_complex Covalently Modified, Inactive Enzyme enzyme->inactive_complex Forms Schiff Base, Eliminates Cl⁻, Covalent Inactivation substrate Natural Substrate (e.g., L-Alanine) substrate->enzyme Binds to Active Site inhibitor 3-Chloroalanine (Substrate Analog) inhibitor->enzyme Binds to Active Site

Caption: Conceptual pathway of irreversible enzyme inhibition.

References

Technical Support Center: Optimizing 3-Chloroalanine Hydrochloride Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Chloroalanine hydrochloride in enzyme inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as an enzyme inhibitor?

3-Chloro-L-alanine is a bacteriostatic amino acid analog that functions as an inhibitor for several enzymes.[1][2][3][4] Its primary targets are enzymes involved in amino acid metabolism in bacteria, such as alanine racemase and threonine deaminase.[1][2][3][4] By mimicking the natural substrate, it can bind to the enzyme's active site. The presence of the chlorine atom can lead to irreversible covalent modification of the enzyme in some cases, effectively inactivating it. For instance, with alanine racemase, inhibition can involve the formation of a reactive allene intermediate that covalently binds to a tyrosine residue in the active site.

Q2: What are the primary target enzymes of this compound?

This compound is known to inhibit a range of bacterial enzymes, including:

  • Alanine Racemase[1][2][5]

  • Threonine Deaminase[1][2][5]

  • Branched-chain amino acid transaminase (Transaminase B)[1]

  • Alanine-valine transaminase (Transaminase C)[1][6]

  • L-aspartate-p-decarboxylase[1]

  • O-acetylserine sulfhydrylase[1]

It is important to note that the D- and L-isomers of 3-chloroalanine can have different inhibitory effects on various enzymes.[7]

Q3: How should I prepare and store this compound solutions?

3-Chloro-L-alanine hydrochloride is a white, water-soluble solid. For stock solutions, it is recommended to dissolve it in high-purity water. The solubility is high, allowing for the preparation of concentrated stock solutions (e.g., ≥ 30 mg/mL).[1][4] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: Are there known off-target effects in mammalian cells?

The primary application and study of this compound have been focused on its antibacterial properties by targeting bacterial enzymes. While comprehensive data on off-target effects in mammalian cells is limited in the provided search results, its classification as an unnatural amino acid suggests that it could potentially interact with enzymes involved in amino acid metabolism in eukaryotes. Researchers should exercise caution and consider performing counter-screens or cellular toxicity assays if the intended application is in a eukaryotic system.

Data Presentation

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are highly dependent on the specific enzyme, its source, and the experimental conditions (e.g., substrate concentration, pH, temperature). Therefore, it is crucial to determine these values empirically for your specific experimental setup.

Below is a template table for summarizing your experimental findings.

Enzyme Target (Source)Inhibitor IsomerSubstrate & ConcentrationAssay Conditions (pH, Temp)IC50 (µM)Ki (µM)Inhibition Type
Alanine Racemase (E. coli)L-isomerL-Alanine (10 mM)pH 8.0, 37°CUser DeterminedUser DeterminedUser Determined
Threonine Deaminase (S. typhimurium)L-isomerL-Threonine (5 mM)pH 7.5, 37°CUser DeterminedUser DeterminedUser Determined

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol provides a general framework for determining the IC50 value of this compound against a target enzyme, such as alanine racemase.

1. Materials and Reagents:

  • Purified target enzyme (e.g., Alanine Racemase)

  • This compound (L- or D-isomer as required)

  • Natural substrate for the enzyme (e.g., L-alanine for alanine racemase)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Detection reagents (specific to the assay method, e.g., for measuring product formation)

  • Microplate reader

  • 96-well microplates

2. Assay Principle: This protocol assumes a coupled assay for alanine racemase where the product of the primary reaction is a substrate for a secondary reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

3. Experimental Procedure:

  • Enzyme Titration:

    • Prepare a series of dilutions of the enzyme in the assay buffer.

    • Add a fixed, saturating concentration of the substrate to each dilution.

    • Monitor the reaction rate over time.

    • Determine the enzyme concentration that results in a linear reaction rate for a convenient duration (e.g., 10-20 minutes). This concentration will be used for the inhibition assay.

  • Substrate Km Determination:

    • Using the optimal enzyme concentration, perform the assay with varying concentrations of the substrate.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For IC50 determination, a substrate concentration at or near the Km is often used.

  • IC50 Determination:

    • Prepare a serial dilution of this compound in the assay buffer. A typical starting range might be from 1 µM to 1 mM, but this should be optimized.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Optimal concentration of the target enzyme

      • Serial dilutions of this compound

    • Include control wells:

      • 100% activity control: Enzyme and substrate, but no inhibitor.

      • 0% activity control (blank): Substrate, but no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate at its Km concentration.

    • Monitor the reaction kinetics using a microplate reader at the appropriate wavelength.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect enzyme or substrate concentration.1. Use a fresh aliquot of the enzyme; avoid repeated freeze-thaw cycles. 2. Verify and optimize the pH and temperature of the assay buffer for your specific enzyme. 3. Perform an enzyme titration to find the optimal concentration. Determine the substrate's Km.
High Background Signal 1. Substrate instability leading to spontaneous degradation. 2. Contamination of reagents or buffers. 3. Autohydrolysis of the detection reagent.1. Run a control with the substrate in the assay buffer without the enzyme to check for degradation. Prepare fresh substrate solutions for each experiment. 2. Use fresh, high-purity reagents and buffers. 3. Check the stability of the detection reagent under assay conditions.
Inconsistent or Irreproducible Results 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay. 4. Inhibitor precipitation at higher concentrations.1. Use calibrated pipettes and ensure accurate liquid handling. 2. Gently mix the contents of the wells after adding each reagent. 3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 4. Check the solubility of this compound in the assay buffer at the highest concentration used. A small amount of a co-solvent like DMSO may be necessary, but its effect on enzyme activity must be tested.
No Inhibition Observed 1. Inhibitor concentration is too low. 2. The specific isomer of 3-chloroalanine is not effective against the target enzyme. 3. The target enzyme is not sensitive to this inhibitor (e.g., some isoforms of alanine racemase).1. Test a wider and higher range of inhibitor concentrations. 2. Verify that you are using the correct isomer (D- or L-) for your target enzyme. 3. Confirm from the literature that your specific enzyme is a known target. Note that β-chloro-D-alanine has been reported to be a poor inhibitor of recombinant M. tuberculosis alanine racemase.

Visualizations

Experimental Workflow for Optimizing Inhibitor Concentration

experimental_workflow cluster_prep Preparation cluster_optimization Assay Optimization cluster_inhibition Inhibition Assay A Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) B Optimize Assay Buffer (pH, Ionic Strength) C Enzyme Titration (Determine Optimal [E]) B->C D Substrate Titration (Determine Km) C->D E IC50 Determination (Vary [Inhibitor]) D->E F Data Analysis (Calculate % Inhibition) E->F G Determine IC50 Value F->G

Caption: Workflow for determining the optimal concentration of this compound.

References

common issues with 3-Chloroalanine hydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloroalanine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is generally considered to be soluble in aqueous solutions and some organic solvents. However, the reported solubility can vary between suppliers. It is highly soluble in water, with some sources indicating a solubility of at least 100 mg/mL (625.00 mM)[1]. Another source specifies a water solubility of 50 mg/mL, resulting in a clear and colorless solution. In Dimethyl sulfoxide (DMSO), the solubility is reported to be 100 mg/mL (625.00 mM); however, achieving this concentration may require ultrasonication[1]. It is also important to use newly opened, non-hygroscopic DMSO, as absorbed water can negatively impact solubility[1].

Q2: How does pH affect the solubility of this compound?

A2: As an amino acid hydrochloride, the solubility of this compound is significantly influenced by the pH of the solution. The molecule contains both an amino group and a carboxylic acid group, which can be protonated or deprotonated depending on the pH.

  • Low pH (Acidic): At a low pH, both the amino group and the carboxylic acid group will be protonated, resulting in a net positive charge. This cationic form is generally highly soluble in water.

  • High pH (Basic): At a high pH, both the amino group and the carboxylic acid group will be deprotonated, resulting in a net negative charge. This anionic form is also typically very soluble in water.

Therefore, to enhance solubility, it is recommended to dissolve this compound in a buffer with a pH that is significantly different from its isoelectric point.

Q3: What is the stability of this compound in solution?

A3: this compound solutions should be prepared fresh for optimal results, especially for in vivo experiments[7]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture[1][8]. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[1]. While the enzymatic hydrolysis of 3-chloro-D-alanine to pyruvate, ammonia, and chloride is known[9], data on the non-enzymatic chemical stability and hydrolysis rates in aqueous solutions at various pH values and temperatures are not extensively documented. As a general precaution, using freshly prepared solutions is the best practice.

Q4: Which buffer systems are recommended for use with this compound?

A4: The choice of buffer will depend on the specific experimental requirements, particularly the desired pH for maintaining enzyme activity or cell viability. For enzyme inhibition assays, common buffers include phosphate buffer, Tris-HCl, HEPES, and MOPS[10][11]. It is important to select a buffer with a pKa close to the desired experimental pH to ensure adequate buffering capacity[11]. When working with cell cultures, HEPES can be added to provide extra buffering capacity, especially when manipulating cells outside of a CO2 incubator.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in water or the chosen buffer at the desired concentration.

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Concentration is too high Verify the intended concentration against the reported solubility limits (≥ 100 mg/mL in water, 100 mg/mL in DMSO)[1]. If a higher concentration is needed, consider if a different solvent is appropriate for your experiment.
    pH is near the isoelectric point Adjust the pH of the solution. For amino acid hydrochlorides, solubility is generally higher in acidic (pH < 4) or basic (pH > 8) conditions, moving away from the zwitterionic form which has lower solubility[12].
    Insufficient mixing/agitation Vortex the solution vigorously. If using DMSO, gentle warming and ultrasonication can aid dissolution[1]. For aqueous solutions, gentle warming can also be effective, but monitor for any signs of degradation.
    Hygroscopic solvent If using DMSO, ensure it is from a newly opened bottle, as absorbed moisture can significantly impact solubility[1].
Issue 2: Precipitation Observed in Solution
  • Problem: The compound initially dissolves but then precipitates out of solution over time or upon storage.

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Solution is supersaturated The initial dissolution may have been kinetically favored (e.g., by heating), but the concentration is above the thermodynamic solubility limit at room temperature or storage temperature. Prepare a new solution at a slightly lower concentration.
    Change in pH The pH of the solution may have shifted upon storage or due to the addition of other reagents, bringing it closer to the isoelectric point of 3-Chloroalanine. Verify the pH and adjust if necessary.
    Low temperature storage If the solution is stored at 4°C or lower, the solubility may decrease, leading to precipitation. Before use, allow the solution to come to room temperature and check for complete re-dissolution. If precipitation persists, sonication may be required.
    Interaction with buffer components In rare cases, the compound may interact with components of a complex buffer, leading to the formation of a less soluble salt. If this is suspected, try a different buffer system.

Data and Protocols

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Weight 160.00 g/mol [1]
Appearance White to off-white solid[1]
Solubility in H₂O ≥ 100 mg/mL (625.00 mM)[1]
Solubility in DMSO 100 mg/mL (625.00 mM)[1]
Storage (Solid) 4°C, sealed, away from moisture[1]
Storage (Stock Solution) -80°C (6 months) or -20°C (1 month)[1][8]
Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Weigh out 16.0 mg of this compound.

  • Add 1.0 mL of sterile, deionized water.

  • Vortex thoroughly until the solid is completely dissolved.

  • For cell-based assays or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter[1][8].

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][8].

Protocol 2: General Procedure for an Alanine Transaminase (ALT) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on ALT activity. The final concentrations of enzyme, substrates, and inhibitor should be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • Assay Buffer: A suitable buffer such as Tris-HCl or phosphate buffer at the optimal pH for the enzyme (e.g., pH 7.7)[13].

    • ALT Enzyme Solution: Prepare a working solution of ALT in the assay buffer.

    • Substrate Solution: Prepare a solution containing the substrates for ALT: L-alanine and α-ketoglutarate.

    • NADH Solution: Prepare a solution of NADH in the assay buffer.

    • Lactate Dehydrogenase (LDH) Solution: Prepare a working solution of LDH in the assay buffer.

    • Inhibitor (this compound) Solutions: Prepare a series of dilutions of your this compound stock solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, NADH solution, LDH solution, and a specific concentration of the this compound solution (or vehicle control).

    • Add the ALT enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution (L-alanine and α-ketoglutarate).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the ALT activity[13][14].

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the enzyme activity (reaction rate) as a function of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki), perform the experiment at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots, or non-linear regression analysis[15].

Visual Guides

logical_relationship_solubility cluster_pH pH of Solution cluster_solubility Solubility Low_pH Low pH (Acidic) High_Sol High Solubility (Cationic Form) Low_pH->High_Sol Favors pI Isoelectric Point (pI) (Zwitterionic) Low_Sol Lowest Solubility (Net Neutral) pI->Low_Sol Leads to High_pH High pH (Basic) High_Sol2 High Solubility (Anionic Form) High_pH->High_Sol2 Favors

Caption: Relationship between pH and solubility of 3-Chloroalanine.

experimental_workflow_inhibition_assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_detection 3. Data Acquisition & Analysis prep_buffer Assay Buffer add_reagents Add Buffer, NADH, LDH, Inhibitor/Vehicle prep_buffer->add_reagents prep_enzyme ALT Enzyme add_enzyme Add ALT Enzyme (Pre-incubate) prep_enzyme->add_enzyme prep_substrates Substrates (L-alanine, α-KG) start_reaction Initiate with Substrates prep_substrates->start_reaction prep_inhibitor 3-Chloroalanine HCl (Serial Dilutions) prep_inhibitor->add_reagents prep_coupling Coupling System (NADH, LDH) prep_coupling->add_reagents add_reagents->add_enzyme add_enzyme->start_reaction read_absorbance Monitor Absorbance at 340 nm (Kinetic Read) start_reaction->read_absorbance calc_rates Calculate Reaction Rates read_absorbance->calc_rates det_ic50_ki Determine IC₅₀ and Ki calc_rates->det_ic50_ki

References

improving the stability of 3-Chloroalanine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Chloroalanine hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both water (≥ 100 mg/mL) and DMSO (100 mg/mL).[1] For aqueous solutions, it is recommended to dilute to the working concentration and filter-sterilize using a 0.22 µm filter before use.[1] When using DMSO, ensure it is a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: What are the optimal storage conditions and shelf-life for this compound stock solutions?

A2: The stability of this compound stock solutions is highly dependent on the storage temperature. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C, which provides stability for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] Always store solutions in tightly sealed containers to protect from moisture.[1]

Q3: Can I store the solid form of this compound at room temperature?

A3: While it may be shipped at room temperature, for optimal long-term stability, the solid compound should be stored at 4°C in a sealed container, away from moisture.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: 3-Chloroalanine can undergo hydrolysis. One known pathway, catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, results in the formation of pyruvic acid, ammonium chloride, and water. While this is an enzymatic reaction, it suggests that chemical hydrolysis in aqueous solutions might lead to similar degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in stock solution upon thawing - Solution concentration exceeds solubility at that temperature.- Solvent has absorbed moisture (especially DMSO).- pH of the solution has shifted.- Gently warm the solution to 37°C and vortex to redissolve.- If using DMSO, use a fresh, anhydrous aliquot for future preparations.- Ensure the pH of your aqueous solvent is appropriate.
Loss of biological activity in experiments - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles.- Exposure to light or reactive chemicals.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions in amber vials or protect from light.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Partial degradation of the stock solution.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).- Perform a stability study on your stock solutions under your specific storage conditions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions to maintain their stability.

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use tightly sealed containers.[1]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use tightly sealed containers.[1]
4°C (Solid)Long-termStore in a sealed container, away from moisture.

Experimental Protocols

Protocol for Preparing a 100 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound in a sterile conical tube. For example, for 10 mL of a 100 mM solution, weigh out 160.0 mg.

  • Add a small volume of nuclease-free water to the tube (e.g., 5 mL).

  • Vortex the tube until the solid is completely dissolved.

  • Bring the final volume to 10 mL with nuclease-free water.

  • Vortex again to ensure homogeneity.

  • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile-filtered stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating capability of an analytical method.

1. Preparation of Stock and Stress Samples:

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • For each stress condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 6 hours.

  • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 6 hours.

  • Oxidative Degradation: 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Control Sample: Store the stock solution at -80°C, protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating HPLC method.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3) may be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation for each stress condition.

Visualizations

degradation_pathway 3-Chloroalanine 3-Chloroalanine Pyruvic_Acid Pyruvic Acid 3-Chloroalanine->Pyruvic_Acid Hydrolysis Ammonium_Chloride Ammonium Chloride 3-Chloroalanine->Ammonium_Chloride Hydrolysis

Caption: Enzymatic degradation pathway of 3-Chloroalanine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Samples HPLC_Analysis HPLC Analysis Stress_Samples->HPLC_Analysis Data_Comparison Compare to Control HPLC_Analysis->Data_Comparison Identify_Degradants Identify Degradation Products Data_Comparison->Identify_Degradants Quantify_Degradation Quantify Degradation Data_Comparison->Quantify_Degradation

Caption: Workflow for a forced degradation study.

troubleshooting_tree Problem Inconsistent Results or Loss of Activity Check_Storage Check Storage Conditions (-20°C or -80°C?) Problem->Check_Storage Check_FreezeThaw Frequent Freeze-Thaw Cycles? Problem->Check_FreezeThaw Check_Preparation Review Solution Preparation Protocol Problem->Check_Preparation Solution_Storage Store at -80°C for long-term. Use fresh solution. Check_Storage->Solution_Storage Improper Temp Solution_FreezeThaw Aliquot stock solution into single-use volumes. Check_FreezeThaw->Solution_FreezeThaw Yes Solution_Preparation Use anhydrous solvent (DMSO). Filter-sterilize aqueous solutions. Check_Preparation->Solution_Preparation Potential Issues

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Minimizing Off-Target Effects of 3-Chloroalanine Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Chloroalanine hydrochloride in cell-based research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

3-Chloroalanine (3-CA) hydrochloride is a structural analog of the amino acid L-alanine.[1][2][3] Its primary mechanism of action is the inhibition of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes. PLP is the active form of vitamin B6 and serves as a critical cofactor for numerous enzymes involved in amino acid metabolism, including transaminases and decarboxylases.[4][5] 3-CA can act as a substrate for some of these enzymes, leading to their irreversible inactivation.

Q2: What are the known off-target effects of this compound in mammalian cells?

The principal off-target effects of 3-CA in mammalian cells arise from its inhibition of various PLP-dependent enzymes that are not the intended therapeutic target. This can disrupt normal amino acid metabolism and lead to cellular toxicity.[6] Key off-target enzymes include glutamate-pyruvate transaminase (GPT), also known as alanine aminotransferase (ALT), and glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST).[7] Inhibition of these and other PLP-dependent enzymes can lead to a range of unintended consequences, including cytotoxicity and induction of apoptosis.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of experimental results.[8][9] Several strategies can be employed:

  • Dose-Response Analysis: Establish a clear dose-response curve for both the intended on-target effect and any observed off-target effects (e.g., cytotoxicity). A significant separation between the effective concentration for the on-target effect and the concentration causing off-target effects suggests a viable therapeutic window.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control. This helps to rule out non-specific effects.

  • Rescue Experiments: If the intended target is an enzyme, attempt to "rescue" the phenotype by providing the downstream product of the enzymatic reaction.

  • Target Knockdown/Knockout Models: Utilize cell lines where the intended target has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The effects of 3-CA should be diminished or absent in these cells if they are on-target.[8]

  • Use of Target-Negative Cell Lines: If possible, use a cell line that does not express the intended target. Any observed effects in this cell line are likely off-target.[10]

Q4: Can media supplementation help in reducing the off-target cytotoxicity of this compound?

Yes, media supplementation can be a viable strategy. Since 3-CA targets PLP-dependent enzymes, supplementing the cell culture medium with pyridoxal phosphate (PLP) may help to mitigate off-target effects by competing with the inhibitor and replenishing the cofactor pool for essential enzymes.[4][7] The optimal concentration of PLP supplementation needs to be determined empirically for each cell line and experimental condition.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High level of unexpected cell death 1. Concentration of 3-CA is too high, leading to off-target cytotoxicity. 2. The cell line is particularly sensitive to the disruption of amino acid metabolism. 3. Solvent toxicity (if using a solvent other than water). 4. Depletion of pyridoxal phosphate (PLP).1. Perform a dose-response curve to determine the IC50 for cytotoxicity and use concentrations below this for on-target experiments. 2. Consider using a more robust cell line or shortening the treatment duration. 3. Ensure the final solvent concentration is low and non-toxic to the cells. Include a vehicle-only control. 4. Supplement the culture medium with pyridoxal phosphate (PLP). Titrate the PLP concentration to find the optimal level for rescuing cell viability without affecting the on-target activity.
Inconsistent or irreproducible results 1. Variability in cell health and passage number. 2. Instability of 3-CA in solution. 3. Inconsistent incubation times or conditions. 4. Off-target effects are confounding the readout.1. Use cells with a consistent passage number and ensure they are healthy before starting the experiment. 2. Prepare fresh solutions of 3-CA for each experiment. 3. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. 4. Implement strategies to differentiate on-target and off-target effects as described in FAQ 3.
No observable on-target effect at non-toxic concentrations 1. The chosen cell line may not express the target enzyme at sufficient levels. 2. The concentration of 3-CA is too low. 3. The assay for the on-target effect is not sensitive enough. 4. Incorrect experimental setup.1. Confirm the expression of the target enzyme in your cell line (e.g., by Western blot or qPCR). 2. Increase the concentration of 3-CA, while carefully monitoring for cytotoxicity. 3. Optimize your assay to increase its sensitivity. 4. Review your experimental protocol for any potential errors. Ensure all reagents are correctly prepared and added.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for consideration when designing experiments with this compound.

Table 1: General Concentration Ranges for In Vitro Studies

ParameterConcentration RangeRemarks
On-Target Effect Investigation 1 µM - 100 µMHighly dependent on the specific target enzyme and cell line. A thorough dose-response analysis is essential.
Cytotoxicity (Off-Target) > 100 µMSignificant cytotoxicity is often observed at higher concentrations due to the inhibition of multiple essential PLP-dependent enzymes.
Pyridoxal Phosphate (PLP) Supplementation 10 µM - 1 mMThe optimal concentration for rescuing off-target effects should be determined empirically.

Table 2: Example IC50 Values (Illustrative)

Compound Target/Effect Cell Line IC50 Value
3-ChloroalanineOn-Target Enzyme XCell Line A10 µM
3-ChloroalanineOff-Target: CytotoxicityCell Line A250 µM
3-Chloroalanine + 100 µM PLPOn-Target Enzyme XCell Line A15 µM
3-Chloroalanine + 100 µM PLPOff-Target: CytotoxicityCell Line A500 µM

Note: The values in Table 2 are for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Add the different concentrations of 3-CA to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to your on-target experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the log of the 3-CA concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Protocol 2: Pyridoxal Phosphate (PLP) Rescue Experiment

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Reagent Preparation: Prepare stock solutions of 3-CA and PLP.

  • Co-treatment: Treat the cells with a range of 3-CA concentrations in the presence or absence of a fixed concentration of PLP (e.g., 100 µM). Include controls for vehicle only and PLP only.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Compare the cytotoxicity dose-response curves of 3-CA with and without PLP. A rightward shift in the curve in the presence of PLP indicates a rescue from off-target cytotoxicity.

Visualizations

on_off_target_logic A Observe Cellular Phenotype (e.g., Cell Death) B Is the effective concentration significantly higher than the on-target IC50? A->B C Potential Off-Target Effect B->C Yes D Potential On-Target Effect B->D No H Use Target Knockout/ Knockdown Cell Line C->H E Perform Rescue Experiment (e.g., add downstream product) D->E F Is the phenotype rescued? E->F F->C No G Confirmed On-Target Effect F->G Yes I Is the phenotype still observed? H->I I->D No J Confirmed Off-Target Effect I->J Yes

Caption: Logic diagram for differentiating on-target vs. off-target effects.

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Determine On-Target IC50 B Determine Cytotoxicity IC50 (Protocol 1) A->B C PLP Rescue Experiment (Protocol 2) B->C D Optimize 3-CA and PLP Concentrations C->D E On-Target Assay with Optimized Conditions D->E F Control Experiments (e.g., Target Knockdown) E->F

Caption: Experimental workflow for minimizing off-target effects.

signaling_pathway cluster_0 3-Chloroalanine Inhibition cluster_1 PLP-Dependent Enzymes cluster_2 Cellular Consequences CA 3-Chloroalanine PLP_Enzymes Pyridoxal Phosphate (PLP) Dependent Enzymes (e.g., Transaminases) CA->PLP_Enzymes Inhibits Metabolism Disrupted Amino Acid Metabolism PLP_Enzymes->Metabolism Leads to Stress Cellular Stress Metabolism->Stress Apoptosis Apoptosis Stress->Apoptosis Caspase Caspase Activation (e.g., Caspase-3, Caspase-9) Apoptosis->Caspase via

Caption: Potential signaling pathway of 3-Chloroalanine induced off-target effects.

References

dealing with 3-Chloroalanine hydrochloride impurities in commercial batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of 3-Chloroalanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound and what are their sources?

A1: Impurities in commercial batches of this compound can originate from the synthesis process, degradation, or residual solvents. The most common synthetic route involves the reaction of L-serine with thionyl chloride.

  • Process-Related Impurities: These are substances that are formed during the synthesis of this compound.

    • Unreacted L-serine: Incomplete reaction can lead to the presence of the starting material, L-serine.

    • L-serine methyl ester hydrochloride: If methanol is used as a solvent during the synthesis, the intermediate L-serine methyl ester hydrochloride may be present.[1]

    • Dimeric/Polymeric byproducts: Side reactions can potentially lead to the formation of dimers or other polymeric substances.

  • Degradation Products: These impurities can form during storage or handling.

    • L-serine: 3-Chloroalanine can hydrolyze back to L-serine, especially in the presence of moisture.

    • Pyruvic acid and Ammonium chloride: Hydrolysis of 3-chloro-D-alanine can yield pyruvic acid and ammonium chloride, and a similar degradation pathway may occur for the L-enantiomer.[2]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product.

    • Common solvents include methanol, ethanol, dichloromethane, and diethyl ether.[1][3]

Q2: How can I assess the purity of my this compound batch?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector like a Charged Aerosol Detector (CAD) is ideal, as 3-Chloroalanine and its potential impurities lack a strong UV chromophore.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide structural confirmation of the main component and help identify and quantify impurities with distinct proton signals.

  • Gas Chromatography (GC): Headspace GC is the standard method for identifying and quantifying residual solvents.[7]

Q3: What is the potential impact of these impurities on my experiments?

A3: The presence of impurities can have significant effects on experimental outcomes.

  • Enzyme Inhibition Assays: If you are using 3-Chloroalanine as an enzyme inhibitor, the presence of L-serine could be problematic. L-serine can act as a substrate or modulator for some enzymes, leading to inaccurate kinetic data.[8]

  • Cell-Based Assays: Residual solvents can be toxic to cells, affecting viability and experimental results.[7] L-serine as an impurity could also interfere with cellular metabolism.

  • Peptide Synthesis: Residual solvents can interfere with coupling reactions in solid-phase peptide synthesis (SPPS).[9][10] The presence of unreacted L-serine would lead to the incorporation of the wrong amino acid into your peptide sequence.

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent results in my enzyme inhibition assay.

Possible Cause Troubleshooting Step
L-serine Impurity: The presence of the starting material, L-serine, in your this compound batch may be competing with the inhibitor or otherwise affecting the enzyme's activity.1. Analyze Purity: Use an HPLC method (see suggested protocol below) to check for the presence of L-serine. 2. Purify the Reagent: If L-serine is detected, purify the this compound using recrystallization (see protocol below).
Degradation of this compound: The active compound may have degraded, reducing its effective concentration.1. Check Storage Conditions: Ensure the compound has been stored in a cool, dry place, protected from moisture. 2. Re-analyze Purity: Use HPLC to assess the integrity of the compound.

Issue 2: My cell cultures show reduced viability or unexpected morphological changes after treatment with this compound.

Possible Cause Troubleshooting Step
Residual Solvent Toxicity: Solvents remaining from the synthesis process may be toxic to your cells.[7]1. Check Certificate of Analysis (CoA): Review the CoA for information on residual solvents. 2. Perform GC Analysis: If the CoA is unavailable or lacks detail, have the batch analyzed for residual solvents by a qualified analytical lab. 3. Purify the Reagent: Lyophilization or vacuum drying may help remove volatile solvents. Recrystallization can also be effective.
Impurity-Induced Effects: Other unknown impurities could be causing cytotoxicity.1. Comprehensive Purity Analysis: Use a combination of HPLC-CAD and LC-MS to identify potential unknown impurities.

Experimental Protocols

1. HPLC Method for Impurity Profiling

This method is adapted from established protocols for the analysis of underivatized amino acids.[4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Charged Aerosol Detector (CAD)

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., 150 x 4.6 mm, 3 µm) is recommended for good retention of polar analytes.

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 20 80
      15 60 40
      15.1 20 80

      | 20 | 20 | 80 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify peaks corresponding to 3-Chloroalanine and any potential impurities by comparing retention times with standards (if available).

    • Quantify impurities using area normalization or a calibration curve if standards are available.

2. Recrystallization Protocol for Purification

This is a general procedure that may require optimization for specific batches.

  • Materials:

    • Crude this compound

    • Ethanol (absolute)

    • Deionized water

    • Heating magnetic stirrer

    • Ice bath

    • Büchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., start with 1-2 mL per gram of solid).

    • Once fully dissolved, add hot ethanol (approximately 3-4 times the volume of water used) slowly while stirring. The solution should become slightly cloudy.

    • If the solution becomes too cloudy and precipitation is rapid, add a small amount of hot water to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity Name Source Potential Impact Recommended Analytical Method
L-serineSynthesisInterference in biological assaysHPLC-CAD
L-serine methyl ester HClSynthesisPotential for side reactionsHPLC-CAD
Pyruvic acidDegradationAltered biological activityHPLC-CAD
Dimeric/Polymeric byproductsSynthesisUnknown biological activityHPLC-MS
Methanol, EthanolResidual SolventCytotoxicity, interference in reactionsHeadspace GC
DichloromethaneResidual SolventCytotoxicity, interference in reactionsHeadspace GC

Visualizations

experimental_workflow cluster_0 Impurity Identification cluster_1 Troubleshooting & Purification Batch Received Batch Received HPLC-CAD Analysis HPLC-CAD Analysis Batch Received->HPLC-CAD Analysis NMR Analysis NMR Analysis Batch Received->NMR Analysis GC-MS Analysis GC-MS Analysis Batch Received->GC-MS Analysis Impurity Profile Impurity Profile HPLC-CAD Analysis->Impurity Profile NMR Analysis->Impurity Profile GC-MS Analysis->Impurity Profile Compare to Specs Compare to Specs Impurity Profile->Compare to Specs Batch OK Batch OK Compare to Specs->Batch OK Pass Recrystallization Recrystallization Compare to Specs->Recrystallization Fail Purified Batch Purified Batch Recrystallization->Purified Batch Re-analyze Purity Re-analyze Purity Purified Batch->Re-analyze Purity

Caption: Workflow for impurity identification and purification.

synthesis_pathway cluster_impurities Potential Impurities L-Serine L-Serine Reaction Reaction L-Serine->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction 3-Chloroalanine HCl 3-Chloroalanine HCl Reaction->3-Chloroalanine HCl Unreacted L-Serine Unreacted L-Serine Reaction->Unreacted L-Serine Dimeric Byproducts Dimeric Byproducts Reaction->Dimeric Byproducts Residual Solvents Residual Solvents Reaction->Residual Solvents

Caption: Synthesis pathway and potential impurities.

References

proper handling and disposal of 3-Chloroalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Chloroalanine hydrochloride.

Frequently Asked Questions (FAQs)

1. What is 3-Chloro-L-alanine hydrochloride?

3-Chloro-L-alanine hydrochloride is a derivative of the amino acid L-alanine. It is a white to off-white solid compound used in scientific research, particularly in the synthesis of peptides and as an inhibitor of certain enzymes.[1]

2. What are the primary hazards associated with 3-Chloro-L-alanine hydrochloride?

According to safety data sheets, 3-Chloro-L-alanine hydrochloride may cause skin and eye irritation.[2][3] It is important to handle this compound with appropriate personal protective equipment.

3. How should I properly store 3-Chloro-L-alanine hydrochloride?

Proper storage is crucial to maintain the stability and integrity of 3-Chloro-L-alanine hydrochloride. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)4°CLong-termSealed container, away from moisture.
Stock Solution (-20°C)-20°CUp to 1 monthSealed container, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-80°C)-80°CUp to 6 monthsSealed container, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.

4. What are suitable solvents for dissolving 3-Chloro-L-alanine hydrochloride?

3-Chloro-L-alanine hydrochloride is soluble in water and DMSO. For aqueous stock solutions intended for cell culture or other sterile applications, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.

Troubleshooting Guides

Experimental Workflow: General Handling and Use

This workflow outlines the critical steps for safely handling and using 3-Chloro-L-alanine hydrochloride in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Weighing cluster_exp Experimentation cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Lab coat, gloves, safety glasses) a->b c Prepare work area in a chemical fume hood b->c d Weigh the required amount of solid c->d Proceed to handling e Dissolve in appropriate solvent (e.g., sterile water or DMSO) d->e f Filter-sterilize if necessary e->f g Add solution to experimental system (e.g., cell culture, enzyme assay) f->g Proceed to experiment h Incubate as per protocol g->h i Record observations and collect data h->i j Decontaminate glassware and equipment i->j Proceed to cleanup k Dispose of waste in designated hazardous waste container j->k l Clean work area k->l G cluster_prep Reagent Preparation cluster_setup Assay Plate Setup cluster_measurement Measurement cluster_analysis Data Analysis a Prepare stock and working solutions of all reagents b Add buffer, enzyme, substrates, and inhibitor to wells a->b Proceed to setup c Initiate reaction b->c Proceed to measurement d Measure absorbance at 340 nm over time c->d e Calculate reaction rates d->e Proceed to analysis f Determine percent inhibition e->f g Calculate IC50 f->g G spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose emergency Follow Institutional Emergency Protocol evacuate->emergency

References

Technical Support Center: 3-Chloroalanine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 3-Chloro-L-alanine hydrochloride and what is its primary mechanism of action?

3-Chloro-L-alanine hydrochloride is an unnatural amino acid analogue.[1][2][3] Its primary mechanism of action is the inhibition of enzymes that are crucial for bacterial cell wall synthesis, particularly alanine racemase and glutamate racemase.[4][5][6] Alanine racemase is a key enzyme in bacteria that converts L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[1][4] By inhibiting this enzyme, 3-Chloro-L-alanine disrupts the synthesis of the cell wall, leading to bacterial cell death.[4][7] It can act as both a reversible and irreversible inhibitor depending on the specific enzyme and reaction conditions.[8][9]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

ConditionRecommendationRationale
Storage (Solid) Store at 4°C for short-term and -20°C for long-term in a tightly sealed container, protected from moisture.[2]Prevents degradation and maintains the integrity of the compound.
Stock Solutions Prepare fresh or store aliquots at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.Ensures consistent concentration and prevents degradation in solution.
Solubility Soluble in water (≥100 mg/mL) and DMSO (100 mg/mL, may require sonication).[2]Proper dissolution is crucial for accurate experimental concentrations.

Q3: My this compound solution is not dissolving properly. What should I do?

If you are experiencing solubility issues with this compound, consider the following:

  • Solvent Choice: Ensure you are using a recommended solvent such as water or DMSO.[2]

  • Sonication: For DMSO, gentle sonication can aid in dissolution.[2]

  • Fresh Solvent: Use freshly opened, high-purity solvents to avoid issues with absorbed moisture, which can affect solubility.[2]

  • pH Adjustment: The pH of the solution can influence the solubility of amino acid hydrochlorides. Ensure the pH of your buffer is compatible with the compound.

Troubleshooting Experimental Issues

This section addresses common problems encountered during experiments with this compound.

Problem 1: No or Low Enzyme Inhibition Observed
Possible Cause Troubleshooting Step
Degraded Compound Ensure the compound has been stored correctly and is within its expiration date. Prepare fresh solutions from a new stock if degradation is suspected.
Incorrect Concentration Verify the calculations for your stock and working solutions. Use a calibrated balance and appropriate volumetric glassware.
Inactive Enzyme Confirm the activity of your enzyme with a known substrate and positive control inhibitor.
Inappropriate Assay Conditions Optimize assay parameters such as pH, temperature, and buffer composition, as these can significantly impact both enzyme activity and inhibitor potency.[10]
Substrate Competition If using a competitive inhibitor, high substrate concentrations can overcome the inhibitory effect. Perform experiments at varying substrate concentrations to determine the mode of inhibition.
Problem 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Compound Instability in Assay Buffer Test the stability of this compound in your assay buffer over the time course of your experiment. Degradation can lead to a decrease in effective inhibitor concentration.
Impure Compound Ensure the purity of your this compound. Impurities can interfere with the assay or have their own biological activity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents.
Variable Incubation Times Precisely control all incubation times, as variations can lead to significant differences in results, especially with irreversible inhibitors.[10]

Experimental Protocols

Protocol 1: Alanine Racemase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of alanine racemase by 3-Chloro-L-alanine hydrochloride.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • 3-Chloro-L-alanine hydrochloride (inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6)[5]

  • Coupled enzyme system for detection (e.g., L-alanine dehydrogenase and NAD+)[11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of L-alanine, 3-Chloro-L-alanine hydrochloride, and the coupled enzyme system in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Varying concentrations of 3-Chloro-L-alanine hydrochloride (and a vehicle control)

    • Alanine racemase

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add L-alanine to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance (e.g., at 340 nm for NADH formation) over time using a microplate reader in kinetic mode.[11]

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary:

The inhibitory activity of 3-Chloro-L-alanine can be quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). These values are dependent on the specific enzyme and experimental conditions.

EnzymeOrganismInhibitorIC50 / KiReference
Alanine RacemaseStreptococcus iniaeD-cycloserine (positive control)IC50: 3.69 μM[12]
Alanine RacemaseMycobacterium tuberculosisVarious non-substrate inhibitorsKi: 0.038 - 0.927 mM[11]
Glutamate RacemaseMycobacterium tuberculosisβ-Chloro-D-alanineMechanism-based inactivator[5][6]

Visualizations

Signaling Pathway Diagram

The primary pathway affected by 3-Chloroalanine is the bacterial cell wall synthesis pathway. Specifically, it targets the initial cytoplasmic stages involving the synthesis of D-amino acids necessary for peptidoglycan formation.[1][4][13]

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Alanine->D_Ala_D_Ala_Ligase UDP_NAM UDP-NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAM_pentapeptide->Peptidoglycan Incorporation Alanine_Racemase->D_Alanine Product D_Ala_D_Ala_Ligase->UDP_NAM_pentapeptide Chloroalanine 3-Chloroalanine Hydrochloride Chloroalanine->Alanine_Racemase Inhibition troubleshooting_workflow Start Experiment Not Working Check_Reagents Verify Reagent Quality - 3-Chloroalanine (purity, storage) - Enzyme (activity) - Buffers (pH, composition) Start->Check_Reagents Check_Protocol Review Experimental Protocol - Concentrations - Incubation times - Temperatures Start->Check_Protocol Check_Equipment Calibrate Equipment - Pipettes - Spectrophotometer Start->Check_Equipment Run_Controls Perform Control Experiments - Positive control (known inhibitor) - Negative control (no inhibitor) - Vehicle control Check_Reagents->Run_Controls Check_Protocol->Run_Controls Check_Equipment->Run_Controls Analyze_Data Re-analyze Data - Check calculations - Compare to expected results Run_Controls->Analyze_Data Modify_Experiment Modify Experimental Design - Optimize concentrations - Adjust incubation times Analyze_Data->Modify_Experiment If results are still unexpected Success Experiment Successful Analyze_Data->Success If results are as expected Modify_Experiment->Run_Controls Consult Consult Literature / Senior Scientist Modify_Experiment->Consult

References

adjusting pH for optimal 3-Chloroalanine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Chloroalanine hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

The optimal pH for this compound activity is dependent on the specific enzyme being targeted. For its well-known target, alanine racemase, the optimal pH is slightly alkaline. For example, alanine racemase from Streptococcus iniae exhibits optimal activity at a pH of 9.5.[1] Similarly, the catalytic efficiency (kcat/Km) for alanine racemase from Mycobacterium tuberculosis is optimal at pH 9.1.[2] Therefore, when designing an experiment to inhibit alanine racemase, it is recommended to maintain the reaction buffer within a pH range of 9.0 to 9.5.

Q2: How should I prepare a stock solution of this compound?

This compound is a white, water-soluble solid.[3] For a stock solution, it can be dissolved in sterile, deionized water. It is recommended to prepare fresh solutions for use. If you need to store the stock solution, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[4] Before use in cell culture or other sensitive applications, the working solution should be sterilized by passing it through a 0.22 µm filter.[5]

Q3: Is this compound stable in solution?

The stability of this compound in solution can be influenced by pH and temperature. While specific quantitative data on its pH stability profile is limited in publicly available literature, as a general practice for amino acid derivatives, it is advisable to prepare solutions fresh. For storage, freezing at low temperatures (-20°C or -80°C) is recommended.[4] Avoid prolonged storage at room temperature or in alkaline conditions that might promote hydrolysis or other degradation pathways.

Q4: What are the primary enzymatic targets of this compound?

3-Chloroalanine is a known inhibitor of several bacterial enzymes. Its primary target is alanine racemase, an essential enzyme in bacterial cell wall synthesis.[6] It also inhibits other enzymes such as threonine deaminase and the branched-chain amino acid transaminase.[5] The D- and L-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory activity observed Suboptimal pH of the reaction buffer: The enzyme's activity and the inhibitor's effectiveness are highly pH-dependent.Verify the pH of your experimental buffer. For alanine racemase inhibition, ensure the pH is in the optimal range of 9.0-9.5.[1][2] Prepare fresh buffers and calibrate your pH meter regularly.
Degraded this compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound.[4] Avoid repeated freeze-thaw cycles by storing it in aliquots.
Incorrect enzyme or substrate concentration: The kinetics of inhibition depend on the relative concentrations of the enzyme, substrate, and inhibitor.Re-evaluate and optimize the concentrations used in your assay.
Precipitate forms in the solution Low solubility at the experimental pH: The solubility of the compound might be affected by the pH of the buffer.Although generally water-soluble, if precipitation occurs, try adjusting the pH of the solution slightly.[3] You can also perform a small-scale solubility test with your specific buffer before the main experiment.
Incompatible buffer components: Some buffer components may react with this compound.If possible, try a different buffer system that is known to be compatible with amino acid derivatives.
Inconsistent or non-reproducible results Variability in pH measurement: Inaccurate or inconsistent pH measurements can lead to significant variations in results.Ensure your pH meter is properly calibrated before each use.[7] Use high-quality buffers and check their pH at the experimental temperature.
Human error in solution preparation: Small errors in weighing the compound or measuring volumes can lead to inconsistencies.Double-check all calculations and measurements.[7] Prepare a larger batch of the stock solution to minimize weighing errors for individual experiments.

Experimental Protocols

Protocol: Determining the Optimal pH for Alanine Racemase Inhibition by this compound

This protocol outlines a method to determine the optimal pH for the inhibition of alanine racemase activity by this compound.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-alanine

  • This compound

  • A series of buffers with pH values ranging from 7.0 to 10.5 (e.g., phosphate buffer for pH 7.0-8.0, borate buffer for pH 8.0-10.0, and carbonate buffer for pH 9.5-10.5)[1]

  • Coupled enzyme system for detecting D-alanine or L-alanine (e.g., D-amino acid oxidase and lactate dehydrogenase)

  • Spectrophotometer

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values. Ensure the final ionic strength is consistent across all buffers.

  • Enzyme and Inhibitor Solution Preparation: Prepare a stock solution of alanine racemase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). Prepare a fresh stock solution of this compound in sterile water.

  • Enzyme Activity Assay:

    • Set up a series of reactions in a 96-well plate or cuvettes.

    • Each reaction should contain the buffer at a specific pH, a fixed concentration of L-alanine (substrate), and the coupled enzyme system.

    • Initiate the reaction by adding a fixed concentration of alanine racemase.

    • Monitor the change in absorbance at the appropriate wavelength over time to determine the initial reaction velocity.

  • Inhibition Assay:

    • Repeat the enzyme activity assay at each pH, but with the addition of a fixed concentration of this compound.

    • Pre-incubate the enzyme with the inhibitor for a short period before adding the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition at each pH by comparing the enzyme activity with and without the inhibitor.

    • Plot the percentage of inhibition as a function of pH to determine the optimal pH for inhibition.

Data Presentation:

The results can be summarized in the following table:

pHEnzyme Activity (without inhibitor)Enzyme Activity (with inhibitor)% Inhibition
7.0
7.5
8.0
8.5
9.0
9.5
10.0
10.5

Visualizations

Mechanism of Alanine Racemase Inhibition

The following diagram illustrates the proposed mechanism of irreversible inhibition of alanine racemase by 3-Chloroalanine. The inhibitor acts as a suicide substrate.

InhibitionMechanism cluster_0 Alanine Racemase Active Site Enzyme Alanine Racemase (E) EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex Binding Inhibitor 3-Chloroalanine (I) Inhibitor->EI_Complex Intermediate Reactive Intermediate EI_Complex->Intermediate Enzymatic Conversion Inactive_Enzyme Inactive Enzyme Intermediate->Inactive_Enzyme Covalent Modification

Caption: Mechanism of Alanine Racemase Inhibition by 3-Chloroalanine.

Experimental Workflow for pH Optimization

This workflow outlines the logical steps for determining the optimal pH for this compound activity.

pHOptimizationWorkflow start Start prep_buffers Prepare Buffers (pH 7.0 - 10.5) start->prep_buffers prep_solutions Prepare Enzyme and Inhibitor Solutions prep_buffers->prep_solutions run_control Run Control Assays (No Inhibitor) prep_solutions->run_control run_inhibition Run Inhibition Assays prep_solutions->run_inhibition measure_activity Measure Enzyme Activity run_control->measure_activity run_inhibition->measure_activity analyze_data Calculate % Inhibition vs. pH measure_activity->analyze_data determine_optimal_ph Determine Optimal pH analyze_data->determine_optimal_ph end End determine_optimal_ph->end

References

Validation & Comparative

Comparative Analysis of 3-Chloroalanine Hydrochloride's Inhibitory Effect on Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inhibitory profile of small molecules is paramount. This guide provides a comparative analysis of 3-chloroalanine hydrochloride's inhibitory effects on its primary target enzymes, Alanine Aminotransferase (ALT) and Alanine Racemase. We present available quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways to offer a comprehensive overview for your research needs.

Quantitative Inhibition Data

Target EnzymeInhibitorOrganism/SourceInhibition DataCitation
Alanine Aminotransferase (ALT) 3-Chloro-L-alanine hydrochloride-Inhibitor of ALAT[1]
L-CycloserineRat Hepatocytes90% inhibition at 50 µM[2]
AminooxyacetateSparus aurata (in vitro)Dose-dependent inhibition[3]
Alanine Racemase β-Chloro-D-alanineE. coli, B. subtilis90-95% inhibition in extracts[4][5]
β-Chloro-D-alanineM. tuberculosisPoor inhibitor[6][7]
D-CycloserineE. coli WKᵢ = 6.5 x 10⁻⁴ M (Competitive)
L-CycloserineE. coli WKᵢ = 2.1 x 10⁻³ M (Competitive)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assaying the inhibition of Alanine Aminotransferase and Alanine Racemase.

Alanine Aminotransferase (ALT) Inhibition Assay

This protocol is based on a coupled-enzyme assay that measures the production of pyruvate.

Materials:

  • ALT enzyme solution

  • L-alanine (substrate)

  • α-ketoglutarate (co-substrate)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mixture: Prepare a reaction mixture containing assay buffer, L-alanine, and NADH.

  • Inhibitor Incubation: Add varying concentrations of the inhibitor (this compound) to the wells of the microplate. Include a control group with no inhibitor.

  • Enzyme Addition: Add the ALT enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of α-ketoglutarate and LDH to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance is proportional to the oxidation of NADH, which is coupled to the formation of pyruvate by ALT.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the control. IC₅₀ values can be calculated by fitting the data to a dose-response curve.

Alanine Racemase Inhibition Assay

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the D- and L-alanine enantiomers.

Materials:

  • Alanine racemase enzyme solution

  • L-alanine (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing pyridoxal 5'-phosphate)

  • Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a chiral column capable of separating D- and L-alanine

  • Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) for fluorescence detection (optional)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, L-alanine, and varying concentrations of the inhibitor. Include a control reaction without the inhibitor.

  • Enzyme Addition: Add the alanine racemase solution to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. The supernatant contains the D- and L-alanine. If using fluorescence detection, derivatize the supernatant.

  • HPLC Analysis: Inject the prepared samples onto the chiral HPLC column.

  • Data Analysis: Determine the peak areas for D-alanine and L-alanine. Calculate the amount of D-alanine produced in each reaction. Determine the percentage of inhibition for each inhibitor concentration compared to the control. IC₅₀ values can be determined by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Mechanisms

To better understand the biological context of this compound's inhibitory action, the following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by ALT inhibition and a general workflow for evaluating enzyme inhibition.

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock Mix Mix Enzyme and Inhibitor Inhibitor->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Activity Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50/Ki Plot->Determine

A generalized workflow for determining enzyme inhibition kinetics.

ALAT_Signaling_Pathway cluster_cell Cellular Environment cluster_upstream Metabolic Inputs cluster_downstream Metabolic Outputs & Signaling cluster_mapk MAPK Signaling Cascade ALAT Alanine Aminotransferase (ALAT) Pyruvate Pyruvate ALAT->Pyruvate Produces Glutamate Glutamate ALAT->Glutamate Produces Chloroalanine 3-Chloroalanine hydrochloride Chloroalanine->ALAT Inhibits Alanine Alanine Alanine->ALAT AlphaKG α-Ketoglutarate AlphaKG->ALAT p38 p38 MAPK Pyruvate->p38 Modulates ERK ERK Pyruvate->ERK Modulates Proliferation Cell Proliferation p38->Proliferation Regulates ERK->Proliferation Regulates

Inhibition of ALAT by this compound can modulate downstream MAPK signaling pathways.

References

Comparative Efficacy of 3-Chloroalanine Hydrochloride and Other Alanine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 3-Chloroalanine hydrochloride against other notable alanine analogs, including β-Trifluoroalanine and D-cycloserine. This document provides a synthesis of available experimental data on their antibacterial and anticancer activities, details the underlying mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used to generate this data.

Introduction

Alanine analogs are a class of compounds that structurally mimic the amino acid alanine, enabling them to interact with and often inhibit enzymes that recognize alanine as a substrate. This inhibitory action forms the basis of their therapeutic potential as antibacterial and anticancer agents. A key target for these analogs is alanine racemase, an enzyme crucial for bacterial cell wall synthesis, making it an attractive target for antibiotic development.[1][2] In the context of cancer, alanine analogs can disrupt cancer cell metabolism, which is often rewired and highly dependent on specific amino acids. This guide focuses on a comparative analysis of this compound, a halogenated alanine analog, with other significant analogs to inform further research and drug development.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic efficacy of this compound and its counterparts. It is important to note that a direct head-to-head comparison across all compounds under identical experimental conditions is limited in the current literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental setups.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference(s)
β-Chloro-D-alanineInhibits growthInhibits growth-[3]
β-Chloro-L-alanine----
D-cycloserine-12.5 (for TS2921 mutant)-[4]
L-cycloserineKi = 2.1 x 10-3 M (for Alanine Racemase)--[5]

Note: Specific MIC values for β-Chloro-L-alanine and a comprehensive comparative dataset were not available in the reviewed literature.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Reference(s)
3-Chloroalanine----
Trifluoroalanine----
D-cycloserine---[6]

Mechanisms of Action

Antibacterial Mechanism of Action

The primary antibacterial target of many alanine analogs is alanine racemase , a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for the synthesis of D-alanine, a key component of the bacterial cell wall peptidoglycan.[1][2] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.

antibacterial_mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Alanine Analogs L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (PLP-dependent) L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine Catalysis Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption 3_Chloroalanine 3-Chloroalanine 3_Chloroalanine->Alanine_Racemase Inhibition Trifluoroalanine Trifluoroalanine Trifluoroalanine->Alanine_Racemase D_cycloserine D-cycloserine D_cycloserine->Alanine_Racemase

Antibacterial mechanism of alanine analogs.

D-cycloserine also inhibits D-alanine:D-alanine ligase, another crucial enzyme in the peptidoglycan synthesis pathway, giving it a dual inhibitory action.[1]

Anticancer Mechanism of Action

The anticancer effects of alanine analogs are linked to their ability to interfere with the altered metabolism of cancer cells. One proposed mechanism involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway. By creating metabolic stress, these analogs can trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent cell death. For instance, 3-chloropropane-1,2-diol (3-MCPD), a related chloro-compound, has been shown to induce apoptosis through the mitochondrial and death receptor pathways.[7][8]

anticancer_mechanism Alanine_Analogs 3-Chloroalanine & Other Alanine Analogs Metabolic_Stress Metabolic Stress Alanine_Analogs->Metabolic_Stress Mitochondrion Mitochondrion Metabolic_Stress->Mitochondrion induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Anticancer mechanism via apoptosis induction.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Workflow:

mic_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Alanine Analogs Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined optical density.

  • Serial Dilution of Compounds: Two-fold serial dilutions of the alanine analogs are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

IC50 Determination via MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and, consequently, the IC50 of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the alanine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Alanine Racemase Activity Assay

This assay measures the enzymatic activity of alanine racemase by quantifying the conversion of L-alanine to D-alanine.

Protocol:

  • Reaction Setup: The reaction mixture containing purified alanine racemase, L-alanine as the substrate, and the pyridoxal 5'-phosphate (PLP) cofactor in a suitable buffer is prepared.

  • Inhibitor Addition: For inhibition studies, varying concentrations of the alanine analog are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid.

  • Quantification of D-alanine: The amount of D-alanine produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC).[10]

  • Data Analysis: The enzyme activity is calculated based on the rate of D-alanine formation. For inhibition studies, the IC50 value can be determined by plotting the enzyme activity against the inhibitor concentration.

Conclusion

This compound and other alanine analogs demonstrate potential as both antibacterial and anticancer agents. Their primary mode of antibacterial action involves the inhibition of alanine racemase, a critical enzyme for bacterial survival. In cancer, these compounds appear to exploit the metabolic vulnerabilities of tumor cells, inducing apoptosis. While the available data indicates their promise, further research, particularly direct comparative studies, is necessary to fully elucidate their relative efficacy and to guide the development of novel therapeutics based on these scaffolds. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.

References

A Comparative Guide: Cross-Validation of 3-Chloroalanine Hydrochloride with Genetic Knockouts in D-Amino Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the chemical inhibitor 3-Chloroalanine hydrochloride with genetic knockout models for studying enzymes involved in D-amino acid metabolism. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate methodology for their specific research questions.

Introduction to Methodologies

Two primary approaches are utilized to investigate the function of specific enzymes in biological pathways: chemical inhibition and genetic knockout.

  • Chemical Inhibition: This method employs small molecules, such as this compound, to block the activity of a target enzyme. This approach is often rapid and can be applied to existing biological systems, offering temporal control over enzyme inhibition. 3-Chloro-L-alanine and its isomers are known to inhibit several enzymes, most notably alanine racemase, a key enzyme in bacterial cell wall synthesis.[1][2][3]

  • Genetic Knockout: This technique involves the permanent deletion of the gene encoding the target enzyme. This results in a complete and specific loss of the protein, providing a clear picture of its overall biological role. However, this approach can sometimes lead to compensatory mechanisms or be embryonically lethal.

This guide will focus on the comparison of this compound with genetic knockouts of enzymes central to D-amino acid metabolism, particularly alanine racemase and serine racemase.

Head-to-Head Comparison: this compound vs. Genetic Knockout

FeatureThis compound (Chemical Inhibition)Genetic Knockout
Mechanism of Action Primarily acts as an inhibitor of alanine racemase.[1][2] The D-isomer has been shown to cause 90-95% inhibition of alanine racemase in bacterial extracts.[2][4] The L-isomer is less specific and can inhibit other enzymes like decarboxylases and transaminases.[1]Complete and permanent removal of the target gene, leading to a total loss of the corresponding protein and its function.
Target Specificity Broad-spectrum, with the L-isomer showing less specificity than the D-isomer.[1] Can have off-target effects on other enzymes.Highly specific to the targeted gene.
Duration of Effect Transient and reversible, dependent on the compound's dosage and metabolic half-life.Permanent and heritable.
Developmental Effects Can be administered at any stage of development or in adult organisms to study acute effects.Knockout can be embryonically lethal, though conditional knockouts can allow for temporal and tissue-specific gene deletion.
Compensatory Mechanisms Acute inhibition may not immediately trigger significant compensatory pathways.The organism may develop long-term compensatory mechanisms to cope with the absence of the gene product.[5]
Applications In vitro and in vivo studies of enzyme kinetics, antibacterial drug screening, and acute pathway modulation.[2]Investigating the fundamental biological role of a gene in development, physiology, and disease pathogenesis.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing either this compound or genetic knockout models to investigate D-amino acid metabolism.

Table 1: Effect of 3-Chloro-D-alanine on Alanine Racemase Activity

OrganismPreparationInhibitorConcentration% InhibitionReference
Escherichia coliCell Extractβ-chloro-D-alanineNot specified90-95%[2][4]
Bacillus subtilisCell Extractβ-chloro-D-alanineNot specified90-95%[2][4]

Table 2: Effects of Genetic Knockout on D-Amino Acid Levels in Mice

Gene KnockoutBrain RegionD-Amino Acid% Change from Wild TypeReference
Serine Racemase (Srr)CortexD-Serine~90% decrease[6]
Serine Racemase (Srr)HippocampusD-SerineSignificant decrease[6]
D-Amino Acid Oxidase (DAO)SerumD-Alanine~110-fold increase[7]
D-Amino Acid Oxidase (DAO)BrainD-Alanine~110-fold increase[7]
D-Amino Acid Oxidase (DAO)LiverD-Alanine~60-fold increase[7]

Signaling Pathways and Experimental Workflows

Bacterial Peptidoglycan Synthesis and Point of Intervention

The synthesis of the bacterial cell wall is a critical process for bacterial survival and a key target for antibiotics. D-alanine, produced by alanine racemase, is an essential component of the peptidoglycan layer. This compound inhibits alanine racemase, thereby disrupting this pathway.

Peptidoglycan_Synthesis L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan Precursor D_Alanine->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall AlanineRacemase->D_Alanine Inhibitor 3-Chloroalanine Hydrochloride Inhibitor->AlanineRacemase Knockout Alanine Racemase Knockout Knockout->AlanineRacemase

Bacterial peptidoglycan synthesis pathway and points of intervention.
NMDA Receptor Signaling and the Role of D-Serine

In the central nervous system, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neurotransmission. Serine racemase is the enzyme responsible for the synthesis of D-serine from L-serine. Genetic knockout of serine racemase leads to a significant reduction in brain D-serine levels, impacting NMDA receptor function.

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glia / Neuron Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Downstream Downstream Signaling (Synaptic Plasticity) Ca_Influx->Downstream L_Serine L-Serine SerineRacemase Serine Racemase L_Serine->SerineRacemase D_Serine D-Serine D_Serine->NMDAR Co-agonist Binding SerineRacemase->D_Serine Knockout Serine Racemase Knockout Knockout->SerineRacemase

NMDA receptor signaling pathway and the impact of serine racemase knockout.

Experimental Protocols

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methods for determining alanine racemase activity.

Materials:

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or other suitable HRP substrate)

  • Sodium phosphate buffer (pH 8.0)

  • Purified alanine racemase or cell lysate containing the enzyme

  • This compound (for inhibition studies)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing sodium phosphate buffer, L-alanine, DAAO, HRP, and Amplex Red.

  • Sample Preparation: Add the purified enzyme or cell lysate to the wells of the microplate. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound.

  • Initiate Reaction: Add the reaction mixture to the wells to start the reaction.

  • Measurement: Measure the increase in fluorescence (or absorbance, depending on the substrate) over time at the appropriate wavelength. The rate of the reaction is proportional to the alanine racemase activity.

  • Data Analysis: Calculate the initial reaction velocities and determine the enzyme activity. For inhibition studies, calculate the IC50 value.

Measurement of D-Serine in Brain Tissue by HPLC

This protocol outlines a general method for the quantification of D-serine in brain tissue samples.

Materials:

  • Mouse brain tissue

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Derivatizing agent (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide - FDAA)

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • D-serine and L-serine standards

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in cold PCA.

  • Deproteinization: Centrifuge the homogenate to pellet the precipitated proteins.

  • Neutralization: Neutralize the supernatant with K2CO3.

  • Derivatization: React the supernatant with the derivatizing agent to form diastereomers that can be separated by HPLC.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the D- and L-serine diastereomers using a suitable gradient elution.

  • Quantification: Detect the separated amino acids using a fluorescence or UV detector. Quantify the amount of D-serine by comparing the peak area to a standard curve generated with known concentrations of D-serine.

Conclusion

Both chemical inhibition with this compound and genetic knockout models are valuable tools for studying D-amino acid metabolism.

  • Genetic knockouts provide a definitive understanding of a gene's function by its complete removal. The quantitative data from these models on D-amino acid levels are robust and highly specific.

  • This compound offers a means to acutely inhibit enzyme activity, particularly alanine racemase. While it is a potent tool, especially in microbiology, the lack of extensive data on its specific inhibitory concentrations (IC50/Ki) and its in vivo effects on brain D-amino acid levels in mammals presents a limitation for direct quantitative comparisons with knockout models in a neuroscience context. The potential for off-target effects, especially with the L-isomer, also requires careful consideration.

The choice between these methodologies should be guided by the specific research question. For fundamental studies on the lifelong role of an enzyme, genetic knockouts are unparalleled. For studies requiring acute and reversible inhibition, or for high-throughput screening of potential therapeutics, chemical inhibitors like this compound are more suitable. Future research should aim to provide more detailed quantitative data on the in vivo efficacy and specificity of this compound in mammalian systems to enable more direct and comprehensive cross-validation with genetic models.

References

A Comparative Analysis of 3-Chloroalanine Hydrochloride and β-chloro-D-alanine as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Chloroalanine hydrochloride and its active component, β-chloro-D-alanine, as antibacterial agents. The following sections detail their mechanisms of action, present comparative quantitative data, and outline the experimental protocols used to derive this information.

Introduction

3-Chloroalanine is a synthetic amino acid analog that has demonstrated antibacterial properties. It exists as two stereoisomers: β-chloro-D-alanine and β-chloro-L-alanine. The hydrochloride salt form is typically used to improve the stability and solubility of the compound. This guide will focus on the antibacterial activity of the D-isomer (β-chloro-D-alanine), which is a more specific inhibitor of bacterial cell wall synthesis, and will also draw comparisons with the L-isomer.

Mechanism of Action

The primary antibacterial target of β-chloro-D-alanine is alanine racemase, a crucial bacterial enzyme that converts L-alanine to D-alanine.[1][2][3] D-alanine is an essential building block of the peptidoglycan layer of the bacterial cell wall. By irreversibly inhibiting alanine racemase, β-chloro-D-alanine depletes the pool of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell death. Additionally, β-chloro-D-alanine has been shown to inhibit D-glutamate-D-alanine transaminase.[1]

In contrast, β-chloro-L-alanine exhibits a broader and less specific mechanism of action. While it can also inhibit alanine racemase, it affects other pyridoxal phosphate (PLP)-dependent enzymes, such as threonine deaminase, and various transaminases.[3][4] This lack of specificity can lead to more widespread effects on bacterial metabolism but may also result in off-target effects.

Interestingly, in Mycobacterium tuberculosis, the primary target of β-chloro-D-alanine has been identified as glutamate racemase (MurI), another key enzyme in peptidoglycan biosynthesis, rather than alanine racemase.[5][6] This highlights that the specific molecular target can vary between different bacterial species.

cluster_0 Bacterial Cell cluster_1 Inhibition L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine Conversion Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Disruption leads to beta_chloro_D_alanine β-chloro-D-alanine beta_chloro_D_alanine->Alanine_Racemase Inhibits A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 37°C for 18-24h C->D E Read and Determine MIC D->E

References

Assessing the Specificity of 3-Chloroalanine Hydrochloride as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount to its potential as a research tool or therapeutic agent. This guide provides a detailed comparison of 3-Chloroalanine hydrochloride with alternative inhibitors, focusing on its effects on two key enzymes: Alanine Aminotransferase (ALT) and Alanine Racemase. Experimental data is presented to objectively assess its performance and specificity.

Executive Summary

3-Chloroalanine is an amino acid analog that has been shown to inhibit several pyridoxal 5'-phosphate (PLP) dependent enzymes. The L-isomer, 3-Chloro-L-alanine hydrochloride, demonstrates inhibitory activity against Alanine Aminotransferase, a crucial enzyme in amino acid metabolism. Both D- and L-isomers of 3-chloroalanine are known to inhibit Alanine Racemase, an essential enzyme for bacterial cell wall synthesis, making it a target for antimicrobial drug development. However, studies suggest that the L-isomer exhibits less specificity for Alanine Racemase due to its concurrent inhibition of other enzymes like decarboxylases and transaminases[1]. This guide delves into the available quantitative data to compare its inhibitory profile with more specific alternatives.

Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and alternative inhibitors against Alanine Aminotransferase and Alanine Racemase.

Table 1: Inhibition of Alanine Aminotransferase (ALT)

InhibitorTarget EnzymeOrganism/SourceInhibition MetricValueReference
3-Chloro-L-alanine hydrochloride Alanine AminotransferaseNot Specified-Potent Inhibitor (Qualitative)[2]
L-CycloserineAlanine AminotransferaseRat Hepatocytes% Inhibition90% at 50 µM[3][4]
DL-PropargylglycineAlanine AminotransferaseRat Hepatocytes% Inhibition>90% at 4 mM[3]
Amino-oxyacetateAlanine AminotransferaseIn Vitro-More sensitive than AST[3]

Table 2: Inhibition of Alanine Racemase

InhibitorTarget EnzymeOrganism/SourceInhibition MetricValueReference
β-Chloro-D-alanine Alanine RacemaseE. coli, B. subtilis% Inhibition90-95%[1]
β-Chloro-L-alanine Alanine RacemaseNot Specified-Less specific than D-isomer[1]
D-CycloserineAlanine RacemaseE. coli WKi6.5 x 10⁻⁴ M[1]
L-CycloserineAlanine RacemaseE. coli WKi2.1 x 10⁻³ M[1]
D-ChlorovinylglycineAlanine RacemaseE. coli Bk_inact/K_I122 ± 14 M⁻¹s⁻¹[5]
HydroquinoneAlanine RacemaseStreptococcus iniaeIC5011.39 µM[6]
Homogentisic acidAlanine RacemaseStreptococcus iniaeIC5012.27 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine inhibitor potency.

Alanine Aminotransferase (ALT) Activity Assay Protocol (Colorimetric)

This protocol is adapted from commercially available kits and is a common method for measuring ALT activity.

A. Principle: Alanine aminotransferase catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The generated pyruvate is then measured in a coupled enzymatic reaction that results in a colorimetric product. The rate of color development is proportional to the ALT activity.

B. Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • ALT Assay Buffer

  • L-Alanine (Substrate)

  • α-Ketoglutarate (Substrate)

  • Pyruvate Standard

  • ALT Enzyme Mix (containing pyruvate oxidase and a peroxidase)

  • Colorimetric Probe

  • Test inhibitor (e.g., this compound)

C. Procedure:

  • Standard Curve Preparation: Prepare a series of pyruvate standards (e.g., 0 to 10 nmol/well) in ALT Assay Buffer in a 96-well plate.

  • Sample Preparation: Prepare test samples containing the ALT enzyme source (e.g., liver homogenate) and different concentrations of the inhibitor. Include a control sample without the inhibitor.

  • Reaction Mix Preparation: Prepare a master mix containing ALT Assay Buffer, ALT Enzyme Mix, and the Colorimetric Probe.

  • Initiate Reaction: Add the ALT substrates (L-alanine and α-ketoglutarate) to the standard and sample wells.

  • Add Reaction Mix: Add the Reaction Mix to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 570 nm at multiple time points (e.g., every 5 minutes) in a kinetic mode.

  • Calculation: Calculate the rate of the reaction for each sample. The % inhibition is determined by comparing the rate of the inhibitor-treated samples to the rate of the untreated control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ALT activity.

Alanine Racemase Inhibition Assay Protocol (Coupled Enzyme Assay)

This protocol outlines a common method for determining the inhibition of alanine racemase activity.

A. Principle: Alanine racemase interconverts L-alanine and D-alanine. In the D- to L-alanine direction, the product L-alanine can be deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

B. Materials:

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Purified Alanine Racemase

  • D-Alanine (Substrate)

  • L-Alanine Dehydrogenase (Coupling enzyme)

  • NAD⁺

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test inhibitor (e.g., this compound)

C. Procedure:

  • Reagent Preparation: Prepare solutions of D-alanine, NAD⁺, and L-alanine dehydrogenase in the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Assay Setup: In a 96-well plate, add the reaction buffer, NAD⁺, L-alanine dehydrogenase, and varying concentrations of the inhibitor.

  • Enzyme Addition: Add purified Alanine Racemase to all wells except for the negative control.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate Reaction: Initiate the reaction by adding D-alanine to all wells.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the % inhibition versus the inhibitor concentration to determine the IC50 value. For Ki determination, experiments are performed at various substrate and inhibitor concentrations, and the data is fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).[7]

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the proposed mechanism of action for 3-Chloroalanine and a typical workflow for assessing inhibitor specificity.

G Mechanism of Covalent Inhibition of Alanine Racemase by 3-Chloroalanine cluster_0 Enzyme Active Site E_PLP Alanine Racemase-PLP Adduct Intermediate1 External Aldimine with 3-Chloroalanine E_PLP->Intermediate1 Transimination Intermediate2 Quinonoid Intermediate Intermediate1->Intermediate2 α-Proton Abstraction Intermediate3 Covalent Adduct (Inactivated Enzyme) Intermediate2->Intermediate3 Elimination of Cl⁻ and Nucleophilic Attack Inactivated_Enzyme Inactivated Enzyme Intermediate3->Inactivated_Enzyme Irreversible Inhibition 3_Chloroalanine 3-Chloroalanine 3_Chloroalanine->E_PLP Binds to active site PLP Pyridoxal-5'-Phosphate Active_Site_Nuc Active Site Nucleophile (e.g., Lysine) G Experimental Workflow for Assessing Inhibitor Specificity Start Start: Identify Inhibitor of Interest (e.g., this compound) Primary_Assay Primary Biochemical Assay (Target Enzyme, e.g., Alanine Racemase) Start->Primary_Assay Determine_Potency Determine IC50/Ki Primary_Assay->Determine_Potency Secondary_Assays Secondary Biochemical Assays (Related Off-Target Enzymes, e.g., other transaminases, decarboxylases) Determine_Potency->Secondary_Assays If potent Cell_Based_Assays Cell-Based Assays (e.g., Bacterial Growth Inhibition, Cytotoxicity) Determine_Potency->Cell_Based_Assays Determine_Off_Target_Potency Determine IC50/Ki for Off-Targets Secondary_Assays->Determine_Off_Target_Potency Compare_Potencies Compare On-Target vs. Off-Target Potency (Calculate Selectivity Index) Determine_Off_Target_Potency->Compare_Potencies Cell_Based_Assays->Compare_Potencies Conclusion Conclusion on Specificity Compare_Potencies->Conclusion

References

3-Chloroalanine Hydrochloride: A Comparative Review of its Efficacy as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of enzyme inhibition research, 3-Chloroalanine hydrochloride has emerged as a significant molecule, demonstrating notable inhibitory activity against key enzymes in both bacteria and mammals. This guide provides a comprehensive comparison of this compound with other enzyme inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Introduction to this compound

3-Chloroalanine is a structural analog of the amino acid alanine.[1] It exists as D- and L-isomers, both of which exhibit inhibitory effects on various enzymes.[1] This guide will focus on its action against two primary enzymes: Alanine Racemase, a crucial enzyme in bacterial cell wall synthesis, and Alanine Aminotransferase, a key enzyme in amino acid metabolism.

Inhibition of Alanine Racemase

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[2] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death, making it an attractive target for antimicrobial drug development.[2]

Comparison with Other Alanine Racemase Inhibitors:

For a quantitative comparison, we can examine the inhibitory constants (Ki) of other well-characterized alanine racemase inhibitors.

InhibitorTarget OrganismKi ValueType of Inhibition
β-Chloro-D-alanine E. coli, B. subtilis90-95% inhibitionNot specified
D-Cycloserine E. coli W6.5 x 10⁻⁴ MCompetitive
L-Cycloserine E. coli W2.1 x 10⁻³ MCompetitive
D-Chlorovinylglycine E. coli B122 M⁻¹s⁻¹ (k_inact/K_i)Mechanism-based

Table 1: Comparison of inhibitory activity against Alanine Racemase.

D-cycloserine and L-cycloserine are competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate, L-alanine.[3] In contrast, D-chlorovinylglycine is a mechanism-based inhibitor, which means the enzyme converts it into a reactive species that then irreversibly inactivates the enzyme.[4] The high inhibitory percentage of β-Chloro-D-alanine suggests it is a potent inhibitor, though its precise mechanism and Ki value require further elucidation for a direct comparison of potency with these other compounds.

Inhibition of Alanine Aminotransferase

Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a pivotal enzyme in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver.[5] It catalyzes the reversible transamination of L-alanine and α-ketoglutarate to pyruvate and L-glutamate.[5] Inhibition of ALT has been explored as a therapeutic strategy in certain metabolic disorders and cancers.

Mechanism of Action: β-Chloro-L-alanine has been identified as an inhibitor of alanine aminotransferase.[6][7] It is known to reversibly inhibit the E. coli K-12 alanine-valine transaminase.[6] While specific Ki or IC50 values for β-chloro-L-alanine against mammalian ALT are not provided in the reviewed literature, its inhibitory action has been utilized in experimental settings to study metabolic pathways.

Comparison with Other Alanine Aminotransferase Inhibitors:

InhibitorTarget EnzymeKi ValueType of Inhibition
β-Chloro-L-alanine Alanine-valine transaminase (E. coli)Not specifiedReversible
L-Cycloserine Human Alanine:Glyoxylate AminotransferaseMicromolar rangeCompetitive
D-Cycloserine Human Alanine:Glyoxylate AminotransferaseMicromolar rangeReversible, time-dependent

Table 2: Comparison of inhibitory activity against Aminotransferases.

L-cycloserine acts as a classical competitive inhibitor of human alanine:glyoxylate aminotransferase, a related enzyme, with a Ki in the micromolar range.[8] D-cycloserine also inhibits this enzyme reversibly but with a time-dependent mechanism.[8] This data suggests that cycloserine derivatives are effective inhibitors of aminotransferases. A direct quantitative comparison with β-chloro-L-alanine is challenging without a specific Ki value for the latter against a directly comparable enzyme.

Signaling Pathways and Experimental Workflows

To visualize the context of 3-Chloroalanine's action, the following diagrams illustrate the relevant biochemical pathways and a general experimental workflow for inhibitor analysis.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala Ligase D-Alanine->D-Ala-D-Ala_Ligase Substrate UDP-NAM-pentapeptide UDP-NAM-pentapeptide Lipid_II Lipid_II UDP-NAM-pentapeptide->Lipid_II Translocation Alanine_Racemase->D-Alanine Product D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala_Ligase->D-Ala-D-Ala D-Ala-D-Ala->UDP-NAM-pentapeptide Incorporation Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Polymerization & Cross-linking 3-Chloro-D-alanine 3-Chloro-D-alanine 3-Chloro-D-alanine->Alanine_Racemase Inhibition

Caption: Bacterial cell wall synthesis pathway and the inhibitory action of 3-Chloro-D-alanine.

glucose_alanine_cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis ALT_M ALT Pyruvate_M->ALT_M Alanine_M Alanine Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate Glutamate_M->ALT_M a-Ketoglutarate_M α-Ketoglutarate ALT_M->Alanine_M ALT_M->a-Ketoglutarate_M ALT_L ALT Alanine_L->ALT_L Pyruvate_L Pyruvate Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Glutamate_L Glutamate Urea Urea Glutamate_L->Urea Urea Cycle a-Ketoglutarate_L α-Ketoglutarate a-Ketoglutarate_L->ALT_L ALT_L->Pyruvate_L ALT_L->Glutamate_L 3-Chloro-L-alanine 3-Chloro-L-alanine 3-Chloro-L-alanine->ALT_M Inhibition 3-Chloro-L-alanine->ALT_L Inhibition

Caption: The Glucose-Alanine cycle and the inhibitory action of 3-Chloro-L-alanine on ALT.

experimental_workflow Start Start Enzyme_Prep Prepare Enzyme Solution Start->Enzyme_Prep Inhibitor_Prep Prepare Inhibitor Stock Solutions (e.g., 3-Chloroalanine HCl) Start->Inhibitor_Prep Assay_Setup Set up reaction mixtures: - Enzyme - Buffer - Inhibitor (varying concentrations) - Control (no inhibitor) Enzyme_Prep->Assay_Setup Inhibitor_Prep->Assay_Setup Pre-incubation Pre-incubate enzyme with inhibitor Assay_Setup->Pre-incubation Reaction_Start Initiate reaction by adding substrate Pre-incubation->Reaction_Start Data_Acquisition Monitor reaction progress (e.g., spectrophotometrically) Reaction_Start->Data_Acquisition Data_Analysis Calculate reaction rates and determine % inhibition, Ki, or IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining enzyme inhibition kinetics.

Experimental Protocols

Alanine Racemase Activity Assay:

A common method to determine alanine racemase activity involves a coupled enzyme assay.[9]

  • Reaction Mixture: Prepare a reaction mixture containing the purified alanine racemase, L-alanine (substrate), and pyridoxal 5'-phosphate (PLP) cofactor in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., 3-Chloro-D-alanine) for a defined period.

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate. After a specific incubation time at an optimal temperature (e.g., 37°C), terminate the reaction, often by adding acid (e.g., HCl).

  • Detection of D-Alanine: The amount of D-alanine produced is quantified in a second coupled reaction. D-amino acid oxidase is added, which specifically oxidizes D-alanine, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically (e.g., at 550 nm).[9]

  • Data Analysis: The rate of D-alanine formation is calculated from the change in absorbance over time. For inhibition assays, the percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. Ki or IC50 values can be calculated by fitting the data to appropriate kinetic models.

Alanine Aminotransferase Activity Assay:

ALT activity is typically measured using a coupled enzyme assay that monitors the formation of pyruvate.[10]

  • Reaction Mixture: Prepare a reaction mixture containing the sample with ALT activity, L-alanine, and α-ketoglutarate in a suitable assay buffer.

  • Inhibitor Addition: For inhibition studies, include varying concentrations of the inhibitor (e.g., β-Chloro-L-alanine) in the reaction mixture.

  • Coupled Enzyme Reaction: The pyruvate produced by ALT is used as a substrate by a second enzyme, lactate dehydrogenase (LDH), in the presence of NADH. LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Detection: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm. Alternatively, a colorimetric or fluorometric probe that reacts with pyruvate can be used, with absorbance read at around 570 nm or fluorescence at Ex/Em = 535/587 nm.[11]

  • Data Analysis: The ALT activity is proportional to the rate of change in absorbance or fluorescence. One unit of ALT is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C. Inhibition data is analyzed similarly to the alanine racemase assay.

Conclusion

This compound demonstrates significant inhibitory potential against both bacterial alanine racemase and mammalian alanine aminotransferase. While a direct quantitative comparison of its potency is limited by the availability of specific Ki or IC50 values in the cited literature, the existing data indicates it is a powerful tool for studying these enzymes. Its effectiveness against alanine racemase highlights its potential as a lead compound for antibacterial drug discovery. Further research to determine its precise inhibitory constants and to explore its specificity and in vivo efficacy is warranted. This guide provides a foundational comparison to aid researchers in the strategic application of this compound in their experimental designs.

References

Unveiling the Interaction: 3-Chloroalanine Hydrochloride's Affinity for Key Bacterial Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for novel antimicrobial agents, the elucidation of inhibitor binding to essential bacterial enzymes is paramount. This guide provides a comparative analysis of 3-Chloroalanine hydrochloride's binding to the active sites of two critical bacterial enzymes: Alanine Racemase and Glutamate Racemase. By examining experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to understand the inhibitory potential of this compound and its alternatives.

Executive Summary

3-Chloroalanine, an analog of the amino acid alanine, has demonstrated inhibitory activity against key enzymes involved in bacterial cell wall synthesis. This guide confirms its binding to the active sites of Alanine Racemase and Glutamate Racemase, presenting available quantitative data on its inhibitory constants. A comparison with known inhibitors, such as D-cycloserine, is provided to contextualize its potency. Detailed experimental protocols for assessing enzyme inhibition are also outlined to support further research in this area.

Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for the inhibition of Alanine Racemase and Glutamate Racemase by 3-Chloroalanine and its comparator compounds.

Table 1: Inhibition of Alanine Racemase

InhibitorOrganismEnzymeInhibition TypeKi ValueOther Kinetic Parameters
β-Chloro-D-alanineEscherichia coli, Bacillus subtilisAlanine RacemaseNot specifiedNot specified90-95% inhibition of activity[1][2]
β-Chloro-L-alanineEscherichia coliAlanine RacemaseTime-dependent inactivationNot specifiedt₁/₂ = 7.5 min at 20 mM[3]
D-ChlorovinylglycineEscherichia coliAlanine RacemaseIrreversible inactivationNot specifiedk₂ = 122 ± 14 M⁻¹s⁻¹[4]
D-CycloserineEscherichia coliAlanine RacemaseCompetitive6.5 x 10⁻⁴ M-
L-CycloserineEscherichia coliAlanine RacemaseCompetitive2.1 x 10⁻³ M-

Table 2: Inhibition of Glutamate Racemase

InhibitorOrganismEnzymeInhibition TypeKi ValueOther Kinetic Parameters
β-Chloro-D-alanine (BCDA)Bacillus subtilisGlutamate Racemase (MurI)Mechanism-based inactivator1.3 ± 0.2 mMk_inact = 0.10 ± 0.01 min⁻¹[5]
(R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinaneFusobacterium nucleatumGlutamate RacemasePartial noncompetitive3.1 ± 0.6 mM-[6]
1,1-dioxo-tetrahydrothiopyran-4-oneFusobacterium nucleatumGlutamate RacemaseCooperative mixed-type18.4 ± 1.2 mM-[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibition of Alanine Racemase and Glutamate Racemase.

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This protocol is adapted from a high-throughput screening assay and measures the racemization of D-alanine to L-alanine.[7]

Materials:

  • Purified Alanine Racemase

  • D-alanine (substrate)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD⁺ (cofactor)

  • This compound or other inhibitors

  • Tricine buffer (100 mM, pH 8.5)

  • 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing Tricine buffer, 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase.

  • Add Inhibitor: Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate Reaction: Add 12 nM Alanine Racemase and 2.5 mM D-alanine to each well to initiate the reaction.

  • Measure Fluorescence: Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of L-alanine production.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percent inhibition for each inhibitor concentration. For determination of Ki, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Glutamate Racemase Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is based on the method described for the characterization of Glutamate Racemase from B. anthracis.[8]

Materials:

  • Purified Glutamate Racemase

  • L-glutamate or D-glutamate (substrate)

  • L-glutamate dehydrogenase (for forward reaction) or D-amino acid oxidase coupled with horseradish peroxidase (for reverse reaction)

  • NAD⁺ (for forward reaction) or appropriate reagents for peroxidase-coupled assay

  • This compound or other inhibitors

  • Potassium phosphate buffer (e.g., 10 mM, pH 8.2)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Assay Mixture: In a 96-well plate, prepare an assay mixture containing the appropriate buffer, coupling enzyme(s), and cofactor(s).

  • Add Inhibitor: Add various concentrations of the inhibitor to the wells, including a no-inhibitor control.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specified time.

  • Initiate Reaction: Add a defined concentration of the substrate (L-glutamate or D-glutamate) to start the reaction.

  • Monitor Absorbance: Measure the change in absorbance at 340 nm (for NAD⁺ reduction) or at a suitable wavelength for the peroxidase-coupled assay over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance change. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Ki, assays should be performed with varying concentrations of both substrate and inhibitor, followed by analysis using appropriate kinetic models.

Visualizing the Experimental Workflow and Affected Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme (Alanine or Glutamate Racemase) Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor 3-Chloroalanine HCl (Varying Concentrations) Inhibitor->Preincubation Substrate Substrate (D-Alanine or L-Glutamate) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Assay_Mix Assay Buffer & Coupling System Assay_Mix->Preincubation Preincubation->Reaction Detection Signal Detection (Spectrophotometry/ Fluorometry) Reaction->Detection Rate_Calc Calculate Initial Rates Detection->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc Ki_IC50_Calc Determine Ki / IC50 Inhibition_Calc->Ki_IC50_Calc

Caption: Experimental workflow for determining enzyme inhibition constants.

Peptidoglycan_Synthesis_Pathway L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Peptidoglycan Peptidoglycan Precursors D_Alanine->Peptidoglycan L_Glutamate L-Glutamate Glutamate_Racemase Glutamate Racemase (MurI) L_Glutamate->Glutamate_Racemase Substrate D_Glutamate D-Glutamate D_Glutamate->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Alanine_Racemase->D_Alanine Product Glutamate_Racemase->D_Glutamate Product Inhibitor 3-Chloroalanine HCl Inhibitor->Alanine_Racemase Inhibition Inhibitor->Glutamate_Racemase Inhibition

Caption: Inhibition of peptidoglycan synthesis by 3-Chloroalanine HCl.

References

A Comparative Analysis of 3-Chloroalanine Hydrochloride and Other Suicide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Suicide Inhibitor Performance with Supporting Experimental Data

Suicide inhibitors, also known as mechanism-based inactivators, represent a unique class of enzyme inhibitors that are unreactive until they are catalytically converted by their target enzyme into a reactive species. This reactive intermediate then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue. This guide provides a comparative study of 3-Chloroalanine hydrochloride and other notable suicide inhibitors, focusing on their mechanisms of action, kinetic parameters, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Enzymes

This compound and Alanine Racemase:

3-Chloro-L-alanine is a classic example of a suicide inhibitor that targets pyridoxal phosphate (PLP)-dependent enzymes, with a primary target in many bacteria being alanine racemase. This enzyme is crucial for bacterial cell wall synthesis as it catalyzes the racemization of L-alanine to D-alanine, an essential component of peptidoglycan.

The inactivation of alanine racemase by β-chloro-L-alanine is a time-dependent process. Inactivation of purified E. coli alanine racemase with a 20 mM solution of β-Cl-L-alanine occurs with a half-time of approximately 7.5 minutes.[1] The generally accepted mechanism involves the formation of a Schiff base between the inhibitor and the PLP cofactor in the enzyme's active site. Subsequently, the enzyme abstracts the α-proton, leading to the elimination of the β-chloro substituent and the formation of a highly reactive amino-acrylate intermediate. This electrophilic intermediate is then attacked by a nucleophilic residue in the active site, resulting in irreversible covalent modification and inactivation of the enzyme. Studies have shown that both D- and L-isomers of beta-chloroalanine can inhibit alanine racemase and D-glutamate-D-alanine transaminase activity by 90-95%.[2]

Vigabatrin and GABA-Aminotransferase (GABA-AT):

Vigabatrin is a well-established suicide inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inactivating GABA-AT, vigabatrin increases the concentration of GABA in the brain, which is beneficial in the treatment of epilepsy.

The mechanism of GABA-AT inactivation by vigabatrin also proceeds through the formation of a Schiff base with the PLP cofactor. The enzyme then catalyzes the removal of a proton, leading to the formation of a reactive Michael acceptor. This intermediate is subsequently attacked by a nucleophilic residue in the active site, leading to irreversible covalent attachment of the inhibitor to the enzyme.

Comparative Kinetic Data

The efficacy of a suicide inhibitor is characterized by several kinetic parameters, including the inhibition constant (Ki), the maximal rate of inactivation (kinact), and the partition ratio (r). Ki reflects the initial binding affinity of the inhibitor for the enzyme, kinact represents the rate of the chemical step leading to inactivation, and the partition ratio is the number of catalytic turnovers that occur for every inactivation event.

InhibitorTarget EnzymeSource OrganismKikinactPartition Ratio (r)
β-Chloro-L-alanine Alanine RacemaseEscherichia coliNot explicitly found~0.0015 s-1 (estimated)¹Not explicitly found
D-chlorovinylglycine Alanine RacemaseEscherichia coli BNot explicitly foundNot explicitly found2.2 ± 0.2
Vigabatrin GABA-AminotransferasePseudomonas fluorescens26 ± 3 mMNot explicitly foundNot explicitly found

¹Estimated from the half-life of inactivation (t1/2 = 7.5 min) at a concentration of 20 mM, assuming pseudo-first-order kinetics where kobs ≈ 0.693 / t1/2 and kinact ≈ kobs at saturating inhibitor concentrations.

It is important to note that direct comparison of these values should be made with caution due to the different enzymes, source organisms, and experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the action and analysis of these inhibitors, the following diagrams have been generated.

G cluster_0 Inhibition of Alanine Racemase by 3-Chloroalanine E_PLP Alanine Racemase (E-PLP) Schiff_Base Schiff Base Intermediate E_PLP->Schiff_Base Initial Binding (Ki) Inhibitor 3-Chloroalanine Inhibitor->Schiff_Base Amino_Acrylate Amino-Acrylate Intermediate (Reactive Species) Schiff_Base->Amino_Acrylate Enzymatic Conversion Inactive_Enzyme Inactive Covalent Adduct Amino_Acrylate->Inactive_Enzyme Covalent Modification (kinact)

Mechanism of Alanine Racemase inactivation.

G cluster_1 Experimental Workflow for Kinetic Analysis Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Monitor_Activity Monitor Enzyme Activity Over Time (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Activity Data_Analysis Plot Activity vs. Time to Determine kobs Monitor_Activity->Data_Analysis Determine_Parameters Plot kobs vs. [Inhibitor] to Determine Ki and kinact Data_Analysis->Determine_Parameters

Workflow for determining suicide inhibitor kinetics.

Detailed Experimental Protocols

Determination of Kinetic Parameters (kinact and Ki) for a Suicide Inhibitor

This protocol outlines a general method for determining the kinetic parameters of a suicide inhibitor using a continuous spectrophotometric assay.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Suicide inhibitor (e.g., this compound)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Spectrophotometer (UV-Vis)

  • Cuvettes

  • Pipettes

Procedure:

  • Enzyme Activity Assay:

    • Establish a reliable continuous assay to measure the activity of the target enzyme. This typically involves monitoring the change in absorbance of a substrate or product over time. For example, the activity of alanine racemase can be coupled to L-alanine dehydrogenase, where the formation of NADH is monitored at 340 nm.

  • Determination of Km for the Substrate:

    • Measure the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

    • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km of the substrate.

  • Time-Dependent Inactivation:

    • Prepare a series of reaction mixtures, each containing the enzyme and a different concentration of the suicide inhibitor in the assay buffer.

    • Pre-incubate these mixtures for various time intervals.

    • At each time point, withdraw an aliquot of the enzyme-inhibitor mixture and dilute it into the assay mixture containing a saturating concentration of the substrate (typically >> Km).

    • Immediately measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the following equation to determine kinact and Ki:

      kobs = kinact[I] / (Ki + [I])

      where [I] is the inhibitor concentration. A non-linear regression analysis is typically used for this fitting.

Determination of the Partition Ratio (r)

Procedure:

  • Incubate a known amount of the enzyme with a known, limiting concentration of the radiolabeled suicide inhibitor until inactivation is complete.

  • Separate the protein from the supernatant (containing unreacted inhibitor and product) using methods like gel filtration or precipitation.

  • Quantify the amount of radiolabel covalently attached to the protein. This represents the number of inactivation events.

  • Quantify the amount of product formed in the supernatant. This represents the number of turnover events.

  • The partition ratio (r) is calculated as the ratio of the moles of product formed to the moles of enzyme inactivated.

This guide provides a foundational comparison of this compound and other suicide inhibitors. For more specific applications, it is crucial to consult detailed literature for the particular enzyme and inhibitor of interest, as kinetic parameters can vary significantly with experimental conditions.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloroalanine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloroalanine hydrochloride, a halogenated amino acid derivative. The following procedures are based on established guidelines for the disposal of halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound is governed by its classification as a halogenated organic compound.[3][4] As such, it must be segregated from other waste streams and handled as hazardous waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify waste containing this compound as "Halogenated Organic Waste."

  • Segregate: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[3][5] Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Polyethylene containers are often suitable.[6] These are frequently color-coded, with green being a common color for halogenated waste.[3]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must clearly state the contents, including "this compound," and the approximate concentration or volume.

  • Storage: Store the waste container in a designated and secure area, such as a satellite accumulation area or a flammable storage cabinet, away from heat and ignition sources.[6] Ensure the container is kept tightly closed except when adding waste.[6][7]

Step 3: Spill Management

In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work within a fume hood or ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Final Disposal

  • Request Pickup: Once the waste container is full (typically no more than 90% capacity), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[3]

  • Do Not: Never dispose of this compound down the drain or allow it to evaporate in a fume hood.[6]

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[3][4]
Container Type Chemically compatible, leak-proof (e.g., Polyethylene)[6]
Labeling Requirement "Hazardous Waste" with chemical name and concentration[7]
Storage Location Designated, secure area (e.g., satellite accumulation area)[6]
Incompatible Materials Strong acids, bases, oxidizing agents, non-halogenated organics[5][6]
Disposal Method High-temperature incineration by a licensed facility[3]
Drain Disposal Strictly prohibited[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response A Generate 3-Chloroalanine hydrochloride Waste B Identify as Halogenated Organic Waste A->B C Select Designated Labeled Container (e.g., Green) B->C D Add Waste to Container in Fume Hood C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Wastes (Acids, Bases, etc.) F->G H Container Full (<= 90%) G->H I Request Waste Pickup from EHS H->I J Transport to Licensed Hazardous Waste Facility I->J K Dispose via High-Temperature Incineration J->K L Spill Occurs M Assess Spill Size L->M N Small Spill: Absorb with Inert Material M->N Small O Large Spill: Evacuate & Call EHS M->O Large P Collect Spill Debris as Halogenated Waste N->P P->C Place in Waste Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloroalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of 3-Chloroalanine hydrochloride, a key reagent in various research and development applications. The following protocols and data are designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or safety gogglesSafety glasses are the minimum requirement.[1] Goggles are required for protection against liquid splashes and chemical vapors.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Nitrile glovesEnsure gloves are compatible with this compound. Change gloves immediately if contaminated, torn, or punctured.[2]
Body Protection Laboratory coatA fully buttoned lab coat is mandatory to protect skin and clothing.[3] For larger quantities or splash risks, consider a chemically impervious apron.
Respiratory Protection Dust respirator (N95 or equivalent)Required when handling the solid powder to prevent inhalation of dust particles.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Foot Protection Closed-toe shoesShoes must cover the entire foot and be made of a liquid-resistant material.[3]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial. Follow these procedures and seek medical attention as needed.

Exposure Route Immediate Action Medical Guidance
Inhalation Move the individual to fresh air immediately.[5]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing.[6] Immediately flush the affected skin with plenty of soap and water for at least 15-20 minutes.[5][7]If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6]Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting.[6]Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.[6]

Operational Plan: Safe Handling and Experimental Protocol

Adherence to a strict operational protocol is essential for the safe use of this compound in the laboratory.

Storage and Handling
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Handling: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.[9] Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition sources.[4]

Experimental Protocol: Enzyme Inhibition Assay

The following is a representative protocol for an enzyme inhibition assay using this compound. This protocol should be adapted to the specific requirements of your experiment.

Objective: To determine the inhibitory effect of this compound on a target enzyme.

Materials:

  • This compound

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Microplate reader or spectrophotometer

  • Appropriate PPE (see table above)

Procedure:

  • Preparation of Stock Solution:

    • In a chemical fume hood, carefully weigh the required amount of this compound powder using an analytical balance.

    • Prepare a stock solution by dissolving the powder in a suitable solvent (e.g., deionized water or buffer) to a known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations for testing.

  • Enzyme Assay:

    • In a microplate or cuvette, combine the assay buffer, enzyme, and a specific concentration of the this compound working solution.

    • Incubate the mixture for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the extent of inhibition and calculate key inhibitory parameters, such as the IC50 value.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous chemical waste.

Waste Type Disposal Procedure
Unused/Expired Solid Place in a clearly labeled, sealed, and robust container for hazardous waste.
Contaminated Labware (Gloves, Pipette Tips, etc.) Collect in a designated, labeled hazardous waste bag or container.
Liquid Waste (Aqueous and Solvent-Based Solutions) Collect in a labeled, sealed, and appropriate hazardous waste container. Never pour down the drain. Segregate halogenated organic waste from non-halogenated waste streams.[2]
Equipment Decontamination Clean all equipment that has come into contact with this compound with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a thorough rinse with deionized water.[7] All cleaning materials (wipes, etc.) should be disposed of as solid hazardous waste.

Spill Response Workflow

In the event of a spill, a rapid and organized response is essential to contain the material and protect laboratory personnel.

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs alert Alert others in the area and evacuate if necessary start->alert assess Assess the spill size and potential hazards alert->assess ppe Don appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat - Dust respirator assess->ppe contain Contain the spill with absorbent material ppe->contain cleanup_solid For solid spills: Carefully sweep or scoop up the material into a labeled hazardous waste container contain->cleanup_solid Solid Spill cleanup_liquid For liquid spills: Use absorbent pads to soak up the spill and place in a labeled hazardous waste container contain->cleanup_liquid Liquid Spill decontaminate Decontaminate the spill area with a suitable solvent, followed by a water rinse cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the lab supervisor and EHS dispose->report

References

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3-Chloroalanine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.